molecular formula C7H7FN2O B107079 2-Amino-5-fluorobenzamide CAS No. 63069-49-8

2-Amino-5-fluorobenzamide

Cat. No.: B107079
CAS No.: 63069-49-8
M. Wt: 154.14 g/mol
InChI Key: RHJMYIPLYKQZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMYIPLYKQZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437116
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63069-49-8
Record name 2-Amino-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63069-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-fluorobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth examination of this compound, a pivotal building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the structural nuances, chemical reactivity, and strategic applications that make this compound a valuable tool for researchers and drug development professionals. Our focus will be on the causality behind its properties and the rationale for its use in complex molecular syntheses.

Core Molecular Profile and Physicochemical Properties

This compound (CAS RN: 63069-49-8), also known as 5-Fluoroanthranilamide, is a substituted benzamide that has garnered significant interest for its role in the development of targeted therapeutics.[] Its structure is characterized by a benzene ring functionalized with an amino group, a carboxamide group, and a fluorine atom. The strategic placement of these groups, particularly the electron-withdrawing fluorine atom and the ortho-amino group, dictates its unique chemical behavior and utility.

The fluorine atom is a critical feature. Its high electronegativity influences the electron density of the aromatic ring, affecting both the reactivity of the other substituents and the overall pharmacokinetic properties of molecules derived from it. In drug design, fluorine incorporation can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

Structural and Chemical Identity

The fundamental identity of this compound is established by its molecular formula and structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, storage, and application in synthesis. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Registry Number 63069-49-8[3][4]
Molecular Formula C₇H₇FN₂O[][4]
Molecular Weight 154.14 g/mol [][3]
Appearance White crystalline powder[3]
Melting Point 143–150 °C[3][4]
Boiling Point 259.3 °C (Predicted)[3][4]
Density 1.34–1.35 g/cm³[3][4]
Flash Point 110.6 °C[3][4]
Solubility Soluble in organic solvents such as ethanol and acetone.[3]
Storage Temperature 2–8 °C, protect from light and moisture.[3]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and development. While multiple proprietary methods exist, a common and illustrative approach involves the amidation of a corresponding benzoic acid derivative. This highlights a fundamental transformation in organic chemistry that is both reliable and scalable.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from a plausible precursor, 2-amino-5-fluorobenzoic acid. This pathway is chosen for its didactic value, demonstrating key chemical transformations.

Synthesis_Workflow start 2-Amino-5-fluorobenzoic Acid (Starting Material) step1 Activation of Carboxylic Acid (e.g., with SOCl₂, Oxalyl Chloride) start->step1 Reagent intermediate Acyl Chloride Intermediate (Highly Reactive) step1->intermediate Forms step2 Amination Reaction (Ammonia or Ammonium Hydroxide) intermediate->step2 Reacts with product This compound (Crude Product) step2->product Yields step3 Purification (Recrystallization or Chromatography) product->step3 Undergoes final High-Purity Product (>98%) step3->final Results in

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Amidation of 2-Amino-5-fluorobenzoic Acid

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid.

Materials:

  • 2-amino-5-fluorobenzoic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • Suspend 2-amino-5-fluorobenzoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add thionyl chloride dropwise to the suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by TLC.

    • Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.

  • Ammonia Quench (Amidation):

    • Cool the reaction mixture to 0°C using an ice bath.

    • In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.

    • Slowly and carefully add the acyl chloride solution from Step 1 to the cold ammonium hydroxide solution with vigorous stirring. This reaction is highly exothermic.

    • Causality Note: The slow addition to a cooled, stirred solution of ammonia controls the exotherm and ensures efficient formation of the primary amide over side reactions.

  • Isolation and Purification:

    • Allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash with cold water to remove any ammonium salts.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.[3]

  • Validation:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The purity should be >98% for use in sensitive applications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate or building block. Its structure is a key pharmacophore found in several classes of therapeutic agents, most notably in the development of PARP inhibitors.[5][6]

Role as a Key Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair.[7][8] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[8]

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[6] this compound provides this essential scaffold, onto which further chemical complexity can be built to enhance potency and selectivity.

cluster_0 Drug Discovery Workflow A This compound (Core Scaffold) B Chemical Synthesis & Functionalization A->B Utilized in C Library of Novel Benzamide Derivatives B->C Generates D Screening for PARP-1 Inhibition C->D Screened in E Lead Compound (e.g., Potent PARP Inhibitor) D->E Identifies

Caption: Role of this compound in a typical drug discovery workflow.

Other Synthetic Applications

Beyond PARP inhibitors, this compound is a versatile reagent for preparing various heterocyclic compounds. It is particularly useful for synthesizing quinazolinones and benzooxazinones, which are privileged structures in medicinal chemistry with a wide range of biological activities.[]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation.[9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[9]

    • P280: Wear protective gloves/eye protection/face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.[3][9] Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from light and moisture to maintain its integrity.[3]

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool in the field of drug discovery. Its carefully arranged functional groups, particularly the synthetically versatile amino and amide functions combined with the modulating effect of the fluorine atom, provide a robust platform for creating novel molecules with therapeutic potential. Understanding its core properties, synthetic pathways, and strategic applications allows researchers to fully leverage this compound in the rational design of next-generation pharmaceuticals, particularly in the promising area of oncology with PARP inhibitors.

References

2-Amino-5-fluorobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: A Core Moiety in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in pharmaceutical research and development. We will explore its fundamental properties, the strategic rationale for its use in medicinal chemistry, detailed synthetic protocols, and its application in the generation of high-value therapeutic agents, including quinazolinone derivatives and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Profile: this compound

This compound (CAS No: 63069-49-8) is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an aniline amine and a primary amide positioned ortho to each other on a fluorinated benzene ring, provides a unique combination of reactivity and physicochemical properties that are highly sought after in the design of bioactive molecules.

Data Presentation: Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

PropertyValueSource(s)
CAS Number 63069-49-8[2]
Molecular Formula C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 143–150 °C-
Solubility Soluble in organic solvents (e.g., Ethanol, Acetone)-
Purity (Typical) >98% (HPLC)-
Synonyms 5-Fluoroanthranilamide-

Spectroscopic Signature Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns influenced by the fluorine atom. Signals for the two amine protons (-NH₂) and the two amide protons (-CONH₂) would appear as broad singlets, typically downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine and amide groups (approx. 3200-3500 cm⁻¹). A prominent C=O (amide I) stretching band would be visible around 1640-1680 cm⁻¹.[4] The C-F bond would exhibit a strong absorption in the 1100-1300 cm⁻¹ region.

The Strategic Role of Fluorine in Benzamide-Based Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a practice often referred to as "fluorine editing."[5] The fluorine atom in this compound is not merely a substitution; it is a strategic element that confers significant advantages.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life and bioavailability of a drug.[6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) within a target protein's active site, enhancing binding affinity and potency.[7]

  • Lipophilicity and Membrane Permeation: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intracellular target.[6][7]

These principles are why fluorinated intermediates like this compound are not just useful, but essential, for developing next-generation therapeutics.[]

Core Applications in Medicinal Chemistry

This compound is a precursor to several important classes of heterocyclic compounds, most notably quinazolinones and inhibitors of the DNA repair enzyme PARP.

Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a broad range of activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[9] Ortho-aminobenzamides are ideal starting materials for constructing this bicyclic system.

The reaction proceeds via a condensation and subsequent cyclization. A transition-metal-free method involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of an ortho-fluorobenzamide with an amide, followed by intramolecular cyclization.[10] This approach leverages the reactivity of the ortho-amino and amide groups to efficiently form the quinazolinone core.

Mandatory Visualization: Quinazolinone Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Final Product A This compound D Condensation/ SₙAr Reaction A->D B Amide or Aldehyde (R-COX) B->D C Base (e.g., Cs₂CO₃) / Catalyst C->D E Intramolecular Cyclization D->E Intermediate Formation F 6-Fluoroquinazolin-4(3H)-one Derivative E->F

Caption: General workflow for the synthesis of quinazolinones.

A Key Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP) are enzymes critical for DNA repair, particularly single-strand breaks (SSBs).[11] In cancers with defects in other DNA repair pathways (like BRCA1/2 mutations), cells become highly dependent on PARP. Inhibiting PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][13]

The benzamide moiety is a foundational pharmacophore in many potent PARP inhibitors. It mimics the nicotinamide portion of NAD+, the natural substrate for PARP, allowing it to bind competitively to the enzyme's catalytic site and block its function.[11] this compound provides this essential benzamide core, with the fluorine atom available to enhance potency and the amino group serving as a handle for further chemical elaboration to build out the full inhibitor structure.

Mandatory Visualization: PARP Inhibition & Synthetic Lethality

G cluster_pathway Normal DNA Repair cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER initiates DNA_Repaired DNA Repaired BER->DNA_Repaired PARP_Inhibitor PARP Inhibitor (from Benzamide Precursor) PARP_Inhibitor->PARP blocks DSB Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis HR_Deficient BRCA-mutant Cancer Cell (HR Deficient) HR_Deficient->Apoptosis cannot repair DSB

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints to ensure reaction success and product purity.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the commercially available 2-amino-5-fluorobenzoic acid to the target benzamide. The choice of a carbodiimide coupling agent like EDC with HOBt is a standard, high-yield method for amide bond formation that minimizes side reactions.

  • Objective: To synthesize this compound from its corresponding carboxylic acid.

  • Materials:

    • 2-Amino-5-fluorobenzoic acid (1.0 equiv)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)

    • Hydroxybenzotriazole (HOBt, 1.2 equiv)

    • Ammonium chloride (NH₄Cl, 1.5 equiv)

    • Diisopropylethylamine (DIPEA, 3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-fluorobenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

    • Solvation: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid). Stir the mixture at 0 °C (ice bath) for 15 minutes. Causality: This pre-activates the carboxylic acid by forming an active ester with HOBt, which is more reactive and less prone to racemization.

    • Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 equiv) in a minimal amount of water and add DIPEA (3.0 equiv) and DMF. Add this solution to the activated acid mixture dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia in situ for the reaction.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent. The disappearance of the starting acid spot and the appearance of a new, typically higher Rf product spot indicates completion.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Final Product Isolation: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a solid.

Protocol 2: Synthesis of 2-Phenyl-6-fluoroquinazolin-4(3H)-one

This protocol demonstrates the use of this compound to construct a quinazolinone ring, adapting a literature procedure.[10]

  • Objective: To synthesize a model 6-fluoroquinazolinone derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Benzamide (2.0 equiv)

    • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), benzamide (2.0 equiv), and cesium carbonate (2.5 equiv).

    • Solvation: Add anhydrous DMSO (approx. 0.25 M) under a nitrogen atmosphere.

    • Heating: Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 24 hours. Causality: High temperature is required to drive the SₙAr and subsequent dehydration/cyclization steps. Cs₂CO₃ is a strong base effective in promoting these transformations in polar aprotic solvents like DMSO.

    • Monitoring (Self-Validation): After cooling, a small aliquot can be taken, diluted with EtOAc, and analyzed by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

    • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate. Separate the layers.

    • Extraction: Extract the aqueous phase two more times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Final Product Isolation: Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the pure 2-phenyl-6-fluoroquinazolin-4(3H)-one.

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C), protected from light and moisture.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides access to complex and biologically relevant scaffolds. Its fluorinated benzamide core is central to the development of potent therapeutics, particularly in oncology through the synthesis of quinazolinone-based kinase inhibitors and next-generation PARP inhibitors. The robust synthetic routes and clear structure-activity rationale make it an invaluable tool for researchers, scientists, and drug development professionals aiming to innovate at the forefront of medicinal chemistry.

References

Topic: Synthesis and Application of 2-Amino-5-fluorobenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-fluorobenzamide and its structural analogues represent a cornerstone scaffold in modern medicinal chemistry. Their intrinsic chemical properties and versatile reactivity make them indispensable building blocks for the synthesis of high-value therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to the core molecule, strategies for its derivatization, and its critical applications, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. We delve into the causality behind various synthetic choices, comparing established industrial routes with modern, sustainable catalytic methods. Detailed experimental protocols, comparative data tables, and process-flow diagrams are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to leverage this important pharmacophore.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a privileged pharmacophore, a molecular framework that appears frequently in successful drug molecules. Its structure, featuring a carboxamide and an amino group in an ortho relationship on a benzene ring, provides a perfect arrangement of hydrogen bond donors and acceptors for specific and high-affinity binding to biological targets. The introduction of a fluorine atom at the 5-position, yielding this compound, further enhances its utility by modulating electronic properties, metabolic stability, and binding interactions, making it a valuable asset in drug design.[1]

This scaffold is most famously recognized as a key component in a class of anti-cancer drugs known as PARP inhibitors.[2] PARP enzymes are critical for DNA repair, and their inhibition has proven to be a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The benzamide core mimics the nicotinamide portion of the natural PARP substrate (NAD+), enabling potent and specific inhibition.[3] Beyond oncology, derivatives of this scaffold are explored as antiviral agents, neuroprotective agents, and antimicrobials, underscoring its broad therapeutic potential.[5][6]

This guide will systematically explore the synthesis of this vital building block, from its precursors to its derivatization and application in cutting-edge drug discovery.

Synthesis of the Core Precursor: 2-Amino-5-fluorobenzoic Acid

The primary and most crucial starting material for the synthesis of this compound is 2-amino-5-fluorobenzoic acid. The selection of a synthetic route for this precursor is a critical decision in process chemistry, balancing factors such as cost, scalability, safety, and yield. Several distinct pathways have been established.

Comparative Analysis of Synthetic Routes

Three principal routes for the industrial-scale synthesis of 2-amino-5-fluorobenzoic acid have been reported, each with unique advantages and challenges.

RouteStarting MaterialKey StepsAdvantagesDisadvantages
A 4-Fluoroaniline1. Condensation with chloral hydrate & hydroxylamine 2. Cyclization to 5-fluoro-1H-indole-2,3-dione 3. Oxidative cleavageInexpensive starting materials, mild reaction conditions, simple and safe operation.[7]Multi-step process.
B 3-Fluorobenzoic acid ester1. Nitration 2. Catalytic Reduction 3. HydrolysisFewer steps than Route A.Nitration produces 3-fluoro-2-nitrobenzoate byproduct, which is difficult to separate; reduction step often requires high-pressure hydrogenation.[5][7]
C 2-Methyl-4-fluoronitrobenzene1. Catalytic Hydrogenation (Reduction) 2. Oxidation with KMnO4Direct functionalization.Starting material is expensive and not readily available; oxidation step can lead to reduced yields.[5][7]

Expert Insight: Route A, starting from 4-fluoroaniline, is often favored for industrial applications.[7] Despite being a multi-step process, its reliance on cheap, readily available raw materials and avoidance of high-pressure reactions or difficult separations make it a robust and economically viable choice. The intermediate, 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin), is itself a valuable synthetic intermediate.

Synthetic Workflow Overview

The following diagram illustrates the divergent pathways to the key precursor, 2-amino-5-fluorobenzoic acid.

G cluster_0 Route A cluster_1 Route B cluster_2 Route C A_start 4-Fluoroaniline A_int1 N-(4-fluorophenyl)-2- (hydroxyimino)acetamide A_start->A_int1 Condensation A_int2 5-Fluoro-1H-indole- 2,3-dione A_int1->A_int2 Cyclization (H₂SO₄) Final_Product 2-Amino-5-fluorobenzoic Acid A_int2->Final_Product Oxidative Cleavage (H₂O₂) B_start 3-Fluorobenzoic acid ester B_int1 5-Fluoro-2-nitrobenzoic acid ester B_start->B_int1 Nitration (HNO₃) B_int1->Final_Product Reduction & Hydrolysis C_start 2-Methyl-4-fluoronitrobenzene C_int1 5-Fluoro-2-aminotoluene C_start->C_int1 Reduction (H₂, Raney Ni) C_int1->Final_Product Oxidation (KMnO₄)

Caption: Divergent synthetic pathways to 2-amino-5-fluorobenzoic acid.

Core Synthesis: Amidation to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While effective, traditional methods often generate significant chemical waste. Modern catalytic approaches offer a more sustainable and efficient alternative.

Classical Amidation Methods

Historically, amide bond formation is achieved by first "activating" the carboxylic acid. This typically involves conversion to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or using stoichiometric coupling reagents (e.g., EDC, HATU, PyBOP). While effective on a lab scale, these methods are atom-inefficient, producing stoichiometric amounts of often hazardous waste byproducts, making them less desirable for large-scale industrial synthesis.[8]

Catalytic Direct Amidation: A Green Chemistry Approach

The most elegant and sustainable approach is the direct condensation of a carboxylic acid and an amine (or ammonia source) where water is the only byproduct.[8] This transformation is typically thermodynamically unfavorable and requires a catalyst to proceed at reasonable rates. Lewis acid catalysts, particularly those based on boron, have emerged as highly effective for this purpose.

Mechanism Insight: Boron-based catalysts, such as boric acid or borate esters like tris(2,2,2-trifluoroethyl) borate B(OCH₂CF₃)₃, activate the carboxylic acid.[9] The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the amide and regenerate the catalyst. The use of azeotropic reflux with a Dean-Stark trap is common to drive the equilibrium towards the product by removing water.

Synthesis of this compound Derivatives

To explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound, chemists synthesize a library of derivatives. The this compound scaffold offers two primary handles for modification: the amide nitrogen and the C2-amino group.

G Start 2-Amino-5-fluorobenzoic Acid Core This compound Start->Core Catalytic Amidation (e.g., Boric Acid) Deriv_N N-Substituted Derivatives Core->Deriv_N Alkylation / Arylation (on Amide N-H) Deriv_C2 C2-Amino Modified Derivatives Core->Deriv_C2 Acylation / Cyclization (on Amino N-H₂) Final Library of Bioactive Drug Candidates (e.g., PARP Inhibitors) Deriv_N->Final Deriv_C2->Final

Caption: General scheme for synthesis and derivatization of the core scaffold.

N-Substituted Derivatives

The amide N-H bond can be functionalized through various reactions, such as alkylation or arylation, to introduce different substituents. This position is crucial for tuning properties like solubility, cell permeability, and metabolic stability. For example, in many PARP inhibitors, this part of the molecule often extends into solvent-exposed regions of the binding pocket.

C2-Amino Group Modifications

The aromatic amino group is a versatile functional handle. It can be acylated or used as a nucleophile in reactions to construct fused heterocyclic ring systems, a common strategy for creating rigid, conformationally constrained analogues that can lead to enhanced binding affinity and selectivity. For instance, reacting the amino group can lead to the formation of quinazolinones, a heterocycle also prevalent in medicinal chemistry.[]

Application in Drug Discovery: PARP Inhibitors

The most prominent application of the this compound scaffold is in the design of PARP inhibitors.[11]

  • Target and Mechanism: PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs).[3] Upon detecting damage, it synthesizes poly(ADP-ribose) chains on itself and other proteins, recruiting the DNA repair machinery.

  • The "Synthetic Lethality" Principle: In healthy cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during DNA replication, the homologous recombination (HR) pathway can repair them. However, certain cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[3] In these "BRCA-deficient" cells, inhibiting PARP prevents the repair of SSBs. The resulting accumulation of DSBs cannot be fixed by the faulty HR pathway, leading to catastrophic genomic instability and cell death.[4] This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is called synthetic lethality.[3][4]

  • Role of the Scaffold: The this compound core acts as a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. It occupies the nicotinamide-binding pocket of the enzyme, competitively inhibiting its catalytic activity. The various derivatives built off this core scaffold explore other parts of the enzyme's active site to enhance potency and selectivity.[2][12]

Experimental Protocols

The following protocols are generalized representations and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline (Route A)

This three-step protocol is adapted from procedures outlined in patent literature.[7]

Step 1: N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfate in water.

  • Add chloral hydrate and hydroxylamine hydrochloride to the solution and stir until dissolved.

  • Add 4-fluoroaniline to the mixture. A precipitate may form.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the mixture and filter the crude product.

  • Recrystallize the solid from hot water to yield the purified intermediate.

Step 2: 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

  • Carefully and slowly add the dried acetamide product from Step 1 to concentrated sulfuric acid, maintaining the temperature below 70°C with an ice bath.

  • Once the addition is complete, heat the mixture to 80-90°C and hold for 1 hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 5-fluoroisatin.

Step 3: 2-Amino-5-fluorobenzoic acid

  • Suspend the 5-fluoroisatin from Step 2 in an aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide, keeping the temperature below 40°C.

  • After the addition, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~2-3.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., xylene or ethanol/water) to obtain pure 2-amino-5-fluorobenzoic acid.[7]

Protocol 2: Boric Acid-Catalyzed Synthesis of this compound

This protocol is a general method for direct catalytic amidation.[9]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-amino-5-fluorobenzoic acid (1.0 eq.), boric acid (0.1 eq.), and a suitable solvent (e.g., toluene or xylene).

  • Add a source of ammonia, such as a solution of ammonia in an appropriate solvent or an ammonium salt like ammonium carbamate (1.5 eq.).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of fluorine chemistry and privileged structures in drug discovery. Its role as the cornerstone of multiple approved and clinical-stage PARP inhibitors highlights its immense value in oncology. The synthetic routes to its core precursor, 2-amino-5-fluorobenzoic acid, are well-established, with a clear trend towards adopting safer and more economical industrial processes. Furthermore, the evolution from stoichiometric amidation to green, catalytic methods for synthesizing the final benzamide reflects a field-wide commitment to sustainable chemistry.

Future research will likely focus on expanding the therapeutic applications of this scaffold beyond PARP inhibition. By leveraging the synthetic versatility of its amino and amide functional groups, novel derivatives can be designed to target other enzymes, receptors, and protein-protein interactions. The continued development of more efficient and selective catalytic methods will further empower chemists to rapidly generate diverse molecular libraries, accelerating the discovery of the next generation of therapeutics built upon this remarkable chemical foundation.

References

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can transform a promising lead compound into a clinical candidate. It is within this context that 2-Amino-5-fluorobenzamide emerges as a molecule of significant interest. This guide provides an in-depth examination of this versatile building block, offering not just protocols and data, but the underlying scientific rationale for its synthesis, characterization, and pivotal role in the development of targeted therapeutics. We will explore its utility as a precursor to potent enzyme inhibitors and other biologically active agents, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.

Physicochemical and Structural Profile

This compound (CAS RN: 63069-49-8), also known as 5-Fluoroanthranilamide, is an aromatic amide that serves as a crucial starting material in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with an amino group, a carboxamide group, and a fluorine atom, providing multiple reactive sites for chemical modification.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueReference(s)
CAS Number 63069-49-8[2][3]
Molecular Formula C₇H₇FN₂O[3][4]
Molecular Weight 154.14 g/mol [3][]
Appearance White crystalline powder[3]
Melting Point 143–150 °C[3]
Boiling Point 259.3 °C[3]
Density 1.34–1.35 g/cm³[2][3]
Solubility Soluble in organic solvents like ethanol and acetone.[3]
Storage Store at 2–8 °C in a tightly sealed container, protected from light and moisture.[3]

Synthesis and Mechanism

While several synthetic routes to aminobenzamides exist, a highly efficient and common laboratory-scale approach involves the reaction of a corresponding amine with isatoic anhydride.[6][7] This method is advantageous due to the commercial availability of isatoic anhydride derivatives and the generally clean reaction profiles.

Plausible Synthetic Route: From 5-Fluoroisatoic Anhydride

A reliable synthesis of this compound can be achieved via the ammonolysis of 5-fluoroisatoic anhydride. The isatoic anhydride ring is readily opened by nucleophilic attack, followed by decarboxylation to yield the desired product.

G start 5-Fluoroisatoic Anhydride reagent Ammonia (NH₃) Solvent: DMF or H₂O start->reagent Nucleophilic Acyl Substitution product This compound reagent->product Ring Opening & Decarboxylation

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol

Causality: The choice of dimethylformamide (DMF) as a solvent is strategic; its high boiling point allows for elevated reaction temperatures to ensure complete reaction, and its polar aprotic nature effectively solubilizes the reactants. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups of the anhydride, leading to a carbamate intermediate which subsequently collapses, releasing carbon dioxide and forming the final product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisatoic anhydride (1.0 eq) in DMF.

  • Reagent Addition: To the stirred solution, add a solution of aqueous ammonia (e.g., 28-30%, 1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[8]

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary structural information.[9][10]

Standard Protocols for Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Expected signals include distinct aromatic protons, an amide (-CONH₂) signal, and an amine (-NH₂) signal.[9][11]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show characteristic peaks for the carbonyl carbon, the carbon atoms of the aromatic ring (with C-F coupling), and other carbons in the molecule.[12]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands will confirm the presence of N-H (amine and amide), C=O (amide), and C-F bonds.[13]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electron-Impact (EI) or Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[10]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[7][9]

Technique Expected Features
¹H NMR (DMSO-d₆)δ ~7.5-8.0 ppm (br s, 2H, -CONH₂), δ ~6.5-7.5 ppm (m, 3H, Ar-H), δ ~5.0-6.0 ppm (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ~170 ppm (C=O), δ ~155-160 ppm (d, ¹JCF, C-F), δ ~110-150 ppm (Ar-C)
IR (cm⁻¹)3450-3300 (N-H stretch, amine), 3300-3100 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1250 (C-F stretch)
MS (ESI+) m/z = 155.06 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly heterocyclic systems that form the core of many modern therapeutics.[1][] Its utility stems from the ortho-amino-carboxamide functionality, which is a classic synthon for building fused ring systems like quinazolinones.

Role as a Precursor for Kinase and PARP Inhibitors

The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors and various protein kinase inhibitors.[14][15][16][17]

  • PARP Inhibitors: These drugs are highly effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[15][18] The amide portion of the benzamide scaffold often forms critical hydrogen bonding interactions within the NAD⁺ binding pocket of the PARP enzyme, effectively blocking its catalytic activity and leading to synthetic lethality in cancer cells.[17][19] The 2-amino group on the this compound scaffold provides a convenient handle for further chemical elaboration to build more complex and potent inhibitors.

  • Kinase Inhibitors: Aberrant kinase signaling is a hallmark of many cancers.[20][21] The 2-aminobenzamide structure can be found in inhibitors targeting various kinases.[14] For example, derivatives can be designed to occupy the ATP-binding site of kinases like EGFR, VEGFR, or Bcr-Abl, preventing phosphorylation of downstream targets and halting proliferative signaling.[21][22] The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.[23]

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Cyclization, Coupling) A->B C Library of Derivatives (e.g., Quinazolinones) B->C D Biological Screening (Kinase/PARP Assays) C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: General workflow for utilizing this compound.

Significance in Heterocyclic Chemistry

The compound is a useful reagent for preparing various quinazolinones.[] The reaction of this compound with an appropriate aldehyde or orthoester can lead to the formation of a dihydroquinazolinone, which can then be oxidized to the corresponding quinazolinone. These heterocyclic cores are prevalent in a multitude of pharmacologically active compounds, including anticancer and antimicrobial agents.[6][24]

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds P1 Downstream Signaling (e.g., RAS/MAPK) Receptor->P1 Activates P2 Cell Proliferation & Survival P1->P2 Promotes Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Receptor Blocks ATP Binding

Caption: Simplified signaling pathway inhibited by a derived kinase inhibitor.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the benefits of fluorine substitution and provides a versatile scaffold for constructing complex, biologically active molecules. Its application in the synthesis of targeted therapies, particularly PARP and kinase inhibitors, underscores its importance in modern drug discovery. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this compound, facilitating the development of the next generation of precision medicines. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to the Mechanism of Action of 2-Amino-5-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-5-fluorobenzamide scaffold represents a versatile and privileged structure in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position significantly influences the physicochemical properties of these molecules, often enhancing metabolic stability, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, with a primary focus on their anticonvulsant, anticancer, and antimicrobial activities. We will explore their molecular targets, the signaling pathways they modulate, and the critical structure-activity relationships that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further research and development in this promising area of pharmacology.

Introduction: The Significance of the this compound Core

The benzamide moiety is a cornerstone in drug design, present in a wide range of clinically approved pharmaceuticals. The 2-amino substitution provides a crucial handle for synthetic elaboration and a key interaction point with biological targets. The addition of a fluorine atom at the 5-position is not merely an isomorphic replacement for hydrogen but a strategic modification that can profoundly alter the molecule's electronic properties, pKa, and conformational preferences. This often leads to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, underscoring the therapeutic potential of this chemical class.

Anticonvulsant Activity: Modulation of Neuronal Excitability

A significant area of investigation for this compound derivatives has been in the treatment of epilepsy. These compounds have shown potent activity in preclinical models of generalized tonic-clonic and partial seizures.

Primary Mechanism: Voltage-Gated Sodium Channel Inhibition

The primary mechanism underlying the anticonvulsant effects of many this compound derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are essential for the initiation and propagation of action potentials in neurons.[1] During a seizure, neurons exhibit high-frequency, pathological firing. By inhibiting VGSCs, these compounds reduce the influx of sodium ions, thereby dampening neuronal excitability and preventing seizure spread.

These derivatives often exhibit a state-dependent block of VGSCs, preferentially binding to the inactivated state of the channel. This is a critical feature for therapeutic efficacy, as it allows for selective targeting of rapidly firing neurons involved in seizure activity while having a lesser effect on neurons firing at a normal physiological rate. This state-dependent inhibition is a hallmark of many successful antiepileptic drugs.[2]

Some derivatives have shown selectivity for specific VGSC subtypes, such as NaV1.2 and NaV1.6, which are predominantly expressed in the central nervous system.[3] The interaction with these channels can affect both fast and slow inactivation processes, further contributing to the reduction of neuronal hyperexcitability.[4] For instance, the thiazolidinone derivative ralitoline, which shares structural similarities, has been shown to inhibit the fast sodium inward current in a frequency- and voltage-dependent manner.[5][6]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant potency of 2-aminobenzamide derivatives is significantly influenced by their structural features. Key SAR insights include:

  • Lipophilicity: A well-defined relationship often exists between the lipophilicity of the molecule and its anticonvulsant activity and neurotoxicity.[7]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic or bulky aliphatic groups can enhance potency.[8]

  • Aromatic Ring Substitutions: The substitution pattern on the aromatic rings influences both potency and selectivity. The presence and position of the fluorine atom are key modulators of activity.

Experimental Protocols for Assessing Anticonvulsant Activity

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[9]

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Procedure:

    • Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g., intraperitoneal, oral).

    • At the time of predicted peak effect, deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9]

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

The PTZ test is a model for myoclonic and absence seizures, acting through the antagonism of the GABAA receptor complex.[10]

  • Objective: To determine a compound's ability to elevate the seizure threshold.

  • Procedure:

    • Administer the test compound or vehicle to rodents.

    • At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of PTZ (e.g., 85 mg/kg, s.c. in mice).[10]

    • Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.[10]

    • Protection is defined as the absence of clonic seizures.

    • The ED50 is calculated.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as promising anticancer agents, exhibiting activity through multiple mechanisms, including epigenetic modification and inhibition of key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A prominent mechanism of anticancer activity for this class of compounds is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

2-Aminobenzamide derivatives have been identified as potent inhibitors of Class I HDACs, particularly HDAC1 and HDAC3.[6] The mechanism of inhibition is often characterized by a slow-on/slow-off binding kinetic, resulting in a prolonged residence time on the target enzymes.[6] This sustained inhibition is crucial for the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway

Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) Inhibition

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and survival.[11] Certain benzamide derivatives have been designed to inhibit ROR1, thereby blocking downstream signaling pathways such as the Src survival pathway and reactivating the p38 apoptotic pathway.[11] This leads to cell cycle arrest and a reduction in tumor cell migration and invasion.[11]

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia, which can contribute to resistance to conventional therapies. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments.[9] The 2-nitroimidazole moiety, which can be incorporated into benzamide structures, is a common trigger for hypoxic activation.[12] Under low oxygen conditions, cellular reductases reduce the nitro group, leading to the release of a cytotoxic agent that can induce DNA damage and cell death.[9]

Hypoxia_Activation_Workflow

Experimental Protocol for HDAC Inhibition Assay

A common method to assess HDAC inhibition is a fluorometric assay.

  • Objective: To quantify the inhibitory activity of a compound against a specific HDAC enzyme.

  • Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), assay buffer, test compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.[13]

Antimicrobial Activity: Disrupting Bacterial and Fungal Processes

Derivatives of the 2-aminobenzamide scaffold have also demonstrated promising activity against a range of bacterial and fungal pathogens.[14]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation and may vary depending on the specific derivative and the microbial species. However, some proposed mechanisms for related compounds include:

  • Biofilm Disruption: Certain 2-aminobenzimidazole derivatives have been shown to inhibit and disperse biofilms of Gram-positive bacteria, such as MRSA and Enterococcus faecium.[15] This activity appears to be dependent on the chelation of zinc ions, which are essential for the structural integrity of biofilms.[15]

  • Inhibition of Essential Enzymes: It is hypothesized that these compounds may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolism. The benzamide core can act as a scaffold to present functional groups that interact with the active sites of these enzymes.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Data Summary

The following tables provide a summary of representative quantitative data for 2-aminobenzamide and related derivatives.

Table 1: Anticonvulsant Activity of Benzamide Derivatives

CompoundAnimal ModelTestRouteED50 (mg/kg)Reference
3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enoneRatMESp.o.23.47[16]
3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enoneRatMESp.o.62.39[16]
N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanolsMouseMESi.p.12.92[17]
(5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substitutedbenzo[d]isoxazol-3-yl)pyrrolidin-1-yl) derivativeMouseMESi.p.6.20[17]

Table 2: Anticancer Activity of Fluorinated Derivatives

CompoundCell LineIC50 (µM)Reference
Fluorinated pyrazolylbenzimidazole derivative (55b)A549 (Lung)0.95[18]
Fluorinated pyrazolylbenzimidazole derivative (55b)MCF-7 (Breast)1.57[18]
Fluorinated pyrazolylbenzimidazole derivative (55b)HeLa (Cervical)1.23[18]
Fluorinated benzofuran derivative (1)HCT116 (Colorectal)19.5[18]
Flavonoid-based amide derivative (7t)MDA-MB-231 (Breast)1.76[13]
Flavonoid-based amide derivative (7x)HepG2 (Liver)1.86[13]

Conclusion and Future Directions

The this compound scaffold is a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to modulate voltage-gated sodium channels, inhibit histone deacetylases, and potentially disrupt microbial processes highlights their significant therapeutic potential. The strategic incorporation of fluorine plays a pivotal role in optimizing the drug-like properties of these derivatives.

Future research in this area should focus on:

  • Elucidating Detailed Mechanisms: Further investigation into the specific VGSC subtypes and the molecular details of HDAC and ROR1 inhibition will enable the design of more selective and potent compounds. A deeper understanding of the antimicrobial mechanisms is also crucial.

  • Structure-Based Drug Design: The use of computational modeling and structural biology will be invaluable in designing next-generation derivatives with improved efficacy and safety profiles.

  • Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent studies are built. 2-Amino-5-fluorobenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in medicinal chemistry. Its structural motifs—a primary aromatic amine, a primary amide, and a fluorine substituent on the benzene ring—impart specific physicochemical properties that are of interest in drug design. Unambiguous confirmation of its structure is therefore not merely a procedural step, but a critical prerequisite for understanding its biological activity, metabolism, and stability.

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As your application scientist, my goal is not just to present data, but to illuminate the rationale behind the spectral features and the experimental choices made during data acquisition. We will explore how each technique provides a unique piece of the structural puzzle and how, in concert, they deliver a definitive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the specific environment of each hydrogen atom.

Causality in NMR: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of the electronic effects exerted by its functional groups. The benzene ring protons are influenced by:

  • The Amino (-NH₂) Group: An activating, electron-donating group that increases electron density at the ortho and para positions through resonance, causing the corresponding protons to be shielded (shifted to a lower ppm value).

  • The Amide (-CONH₂) Group: A deactivating, electron-withdrawing group that decreases electron density, deshielding nearby protons (shifting them to a higher ppm value).

  • The Fluorine (-F) Atom: A highly electronegative atom that exerts a strong inductive electron-withdrawing effect, deshielding nearby nuclei. It also introduces characteristic spin-spin coupling with neighboring ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The signals from the amine and amide protons are often broad and their chemical shifts can be concentration and solvent dependent.

Proton Assignment Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Amide (-CONH₂)~7.5 - 8.0Broad singlet-Exchangeable protons, often broad.
Aromatic H-6~7.2 - 7.4Doublet of doublets (dd)~9 (³JH-H), ~3 (⁴JH-F)Ortho to the electron-withdrawing amide and meta to the fluorine.
Aromatic H-3~6.9 - 7.1Doublet of doublets (dd)~9 (³JH-F), ~4.5 (³JH-H)Ortho to the fluorine and meta to the amine.
Aromatic H-4~6.7 - 6.9Triplet of doublets (td)~9 (³JH-H), ~3 (⁴JH-H)Ortho to the electron-donating amine and meta to the amide and fluorine.
Amine (-NH₂)~4.5 - 5.5Broad singlet-Exchangeable protons, often broad.[1]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (δ, ppm)Rationale
C=O (Amide)~168 - 172Typical chemical shift for a primary amide carbonyl carbon.[2]
C-5 (C-F)~155 - 160 (d, ¹JC-F ≈ 240-250 Hz)Highly deshielded due to direct attachment to fluorine.
C-2 (C-NH₂)~145 - 150Deshielded due to attachment to the amino group.
C-1~125 - 130Quaternary carbon influenced by both amide and amine groups.
C-6~118 - 122 (d, ³JC-F ≈ 8 Hz)Influenced by ortho amide and meta fluorine.
C-3~115 - 118 (d, ²JC-F ≈ 22 Hz)Influenced by ortho fluorine and meta amine.
C-4~112 - 115 (d, ²JC-F ≈ 25 Hz)Influenced by ortho amine and meta fluorine.
Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data begins with meticulous sample preparation.[3][4][5][6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is excellent for dissolving amides and allows for observation of exchangeable N-H protons).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the final solution height is between 4.0 and 5.0 cm.[4][6]

    • Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any contaminants.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.

    • Acquisition: For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to collapse C-H couplings and improve the signal-to-noise ratio.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Data (1H, 13C, 2D) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integrate & Assign Phase->Integrate Report Report Integrate->Report

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine and amide groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Aromatic AminePrimary amines show two distinct bands in this region.[1][7]
3350 - 3150N-H StretchPrimary AmideOften appears as two bands, may overlap with amine stretches.
~1660 - 1680C=O Stretch (Amide I band)Primary AmideA strong, sharp absorption characteristic of the amide carbonyl.
~1650 - 1580N-H BendPrimary Amine & Amide (Amide II)Bending vibrations for N-H bonds.[7][8]
~1600, ~1500C=C StretchAromatic RingCharacteristic absorptions for the benzene ring.[9]
~1335 - 1250C-N StretchAromatic AmineStretching of the carbon-nitrogen bond of the aromatic amine.[7][10]
~1250 - 1020C-F StretchAryl FluorideA strong absorption indicating the carbon-fluorine bond.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[11][12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum by collecting an interferogram of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Lower the press arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[13]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₇H₇FN₂O

  • Monoisotopic Mass: 154.0546 g/mol

  • Expected [M+H]⁺: m/z 155.0619

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 155.0619) would likely reveal a characteristic fragmentation pattern for aromatic amides.[14][15]

  • Loss of NH₃: A common initial loss from the protonated amide and amine can lead to a fragment at m/z 138.

  • Formation of the Benzoyl Cation: The most characteristic fragmentation involves the cleavage of the C-N bond of the amide to lose the neutral amine, forming a stable acylium ion. This would lead to a prominent peak at m/z 127 .

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule to form a fluorophenyl cation, resulting in a peak at m/z 99 .

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for analyzing non-volatile small molecules.[16][17][18]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Chromatography: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte for positive-ion ESI.

  • Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecular ions [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). A full scan MS spectrum is acquired to determine the molecular weight.

  • MS/MS Analysis (Optional): For structural confirmation, the parent ion (m/z 155.0619) can be isolated and subjected to collision-induced dissociation (CID) to generate the fragmentation spectrum.

Integrated Spectroscopic Analysis: Assembling the Puzzle

Integrated_Analysis cluster_info MS Mass Spec (MS) MS_info Molecular Weight (154.05) Elemental Formula (C7H7FN2O) Key Fragments MS->MS_info IR Infrared (IR) IR_info Functional Groups: - Amine (N-H) - Amide (C=O, N-H) - Aryl Fluoride (C-F) IR->IR_info NMR NMR (1H, 13C) NMR_info Carbon-Hydrogen Framework Connectivity (via Couplings) Precise Electronic Environments NMR->NMR_info Structure Confirmed Structure: This compound MS_info->Structure IR_info->Structure NMR_info->Structure

Caption: Integration of spectroscopic data for structural elucidation.

  • MS provides the molecular formula and confirms the mass. The fragmentation pattern supports the presence of a benzamide structure.

  • IR confirms the presence of the key functional groups: the primary amine, the primary amide, and the aromatic ring.

  • NMR provides the definitive connectivity map. ¹H-¹H and ¹H-¹³C correlations would unambiguously place the substituents on the aromatic ring and confirm the entire molecular skeleton.

By synthesizing these complementary datasets, we move from a hypothesis to a validated structural assignment, providing the necessary confidence for advancing a compound in the drug development pipeline.

References

A Senior Application Scientist's Guide to 2-Amino-5-fluorobenzamide: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth examination of 2-Amino-5-fluorobenzamide (CAS No. 63069-49-8), a pivotal chemical intermediate in the landscape of pharmaceutical and agrochemical research. We will dissect its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its strategic application in the construction of complex heterocyclic scaffolds. The narrative is grounded in established chemical principles, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven protocols. The unique role of the fluorine substituent in modulating the biological activity of derivative compounds is a central theme, underscoring the strategic importance of this building block in modern medicinal chemistry.

Introduction: The Strategic Value of a Fluorinated Anthranilamide

This compound, also known as 5-Fluoroanthranilamide, is an aromatic amide whose structure is deceptively simple.[1][2] It is the convergence of three key functional moieties—a primary aromatic amine, a carboxamide, and a strategically placed fluorine atom—that makes it a highly valuable and versatile intermediate.[1] The aniline-like reactivity of the amino group, coupled with the cyclization potential involving the adjacent amide, provides a direct pathway to a multitude of heterocyclic systems.

The fluorine atom is not a mere spectator. Its introduction into organic molecules is a well-established strategy in medicinal chemistry to enhance critical pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, this compound serves as a critical precursor for introducing this bio-active halogen into advanced molecular architectures, particularly in the development of anti-cancer agents and other therapeutics.[1] This guide will provide the foundational knowledge and practical workflows to effectively leverage this intermediate in a research and development setting.

Physicochemical & Safety Profile

Accurate characterization and safe handling are prerequisites for successful synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 63069-49-8[1][5][6]
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1][5]
Appearance White to off-white or pale yellow crystalline powder[1][5]
Melting Point 143–150 °C[1][5]
Boiling Point 259.3 °C[5]
Solubility Soluble in organic solvents such as ethanol and acetone[5]
Purity (Typical) ≥98% (HPLC)[1]
Safety and Handling

A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this reagent.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7]

  • Precautionary Measures:

    • Wash skin thoroughly after handling (P264).[7][8]

    • Wear protective gloves, eye protection, and face protection (P280).[7]

    • In case of skin contact, wash with plenty of water (P302 + P352).[7][8]

    • If skin or eye irritation persists, seek medical advice (P332 + P313, P337 + P313).[7]

  • Storage: Store in a tightly sealed container at 2–8 °C, protected from light and moisture.[1][5]

Synthesis of the Intermediate: A Plausible Approach

While various proprietary methods exist, a common and logical laboratory-scale synthesis of this compound proceeds from its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. The latter can be synthesized from 4-fluoroaniline.[9] The critical transformation is the amidation of the carboxylic acid, which requires activation to facilitate the reaction with an ammonia source.

cluster_0 Synthesis of 2-Amino-5-fluorobenzoic Acid cluster_1 Amidation to Target Intermediate 4-Fluoroaniline 4-Fluoroaniline Isatin_Intermediate 5-Fluoro-1H-indole-2,3-dione (Isatin Intermediate) 4-Fluoroaniline->Isatin_Intermediate 1. Chloral Hydrate, Hydroxylamine 2. H₂SO₄ (Cyclization) Benzoic_Acid 2-Amino-5-fluorobenzoic Acid Isatin_Intermediate->Benzoic_Acid H₂O₂, NaOH (Oxidation) Target This compound Benzoic_Acid->Target 1. SOCl₂ or CDI (Activation) 2. NH₄OH (Ammonia Source) Start This compound Intermediate Schiff Base/ Carbinolamine Intermediate Start->Intermediate Acid or Base Catalysis Reagent Aldehyde or Ketone (R₁R₂C=O) Reagent->Intermediate Product Fluoro-dihydroquinazolinone Intermediate->Product Intramolecular Cyclization

References

The Strategic Rise of Fluorinated Benzamides: An In-depth Technical Guide to their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the benzamide scaffold has become a cornerstone of modern medicinal chemistry, yielding a plethora of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery and synthetic history of fluorinated benzamides, from the early days of organofluorine chemistry to the sophisticated synthetic methodologies employed today. We will delve into the profound impact of fluorine on the physicochemical and pharmacological properties of benzamides, elucidating the rationale behind its use in drug design. Key synthetic transformations, including historical cornerstone reactions and contemporary catalytic methods, will be detailed with step-by-step protocols. Through illustrative case studies of prominent fluorinated benzamide drugs, this guide will offer field-proven insights into the causality behind experimental choices, empowering researchers to harness the full potential of this privileged structural motif.

The Dawn of a New Era: The Emergence of Fluorine in Medicinal Chemistry

The journey of fluorinated benzamides is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the 19th century, such as Dumas, Péligot, and Borodin, laid the groundwork by achieving the first syntheses of simple organofluorine compounds. However, the highly reactive nature of elemental fluorine, first isolated by Henri Moissan in 1886, presented significant challenges to its widespread use.

A pivotal breakthrough arrived in 1927 with the development of the Balz-Schiemann reaction by Günther Balz and Günther Schiemann. This reaction provided a reliable method to introduce fluorine into aromatic rings by the thermal decomposition of diazonium tetrafluoroborates, opening the door for the systematic synthesis of fluoroaromatic compounds, including the precursors to fluorinated benzamides.

The mid-20th century witnessed a surge in the exploration of fluorinated organic molecules, spurred by the discovery of their unique properties. The introduction of the first fluorinated drug, fludrocortisone, in 1954, marked a turning point, showcasing the potential of fluorine to modulate biological activity. This set the stage for medicinal chemists to investigate the effects of fluorine on a wide range of pharmacophores, including the versatile benzamide moiety.

The "Fluorine Advantage": Why Incorporate Fluorine into Benzamides?

The strategic placement of fluorine atoms within a benzamide structure can dramatically alter its properties, offering a powerful tool to overcome common challenges in drug development. This "fluorine advantage" stems from the unique electronic properties and small size of the fluorine atom.

Key Physicochemical and Pharmacological Modifications:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at metabolically vulnerable positions can significantly increase a drug's half-life and bioavailability.

  • Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups, such as amines, which can improve oral absorption and cell membrane permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. Replacing a hydrogen atom with fluorine can therefore enhance the binding affinity of a ligand to its receptor.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.

  • Increased Lipophilicity: In many cases, the addition of fluorine, particularly as a trifluoromethyl group, increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.

These profound effects have led to the widespread incorporation of fluorine in a diverse range of therapeutic agents, with a significant number of blockbuster drugs containing this versatile element.

The Synthetic Arsenal: A Historical and Modern Perspective on Fluorinated Benzamide Synthesis

The synthesis of fluorinated benzamides has evolved in lockstep with the development of fluorination technologies. The general approach involves two key stages: the synthesis of a fluorinated aromatic precursor (typically a benzoic acid or benzonitrile) and the subsequent formation of the amide bond.

Foundational Strategies: Paving the Way with Classic Reactions

Historically, the synthesis of fluorinated benzamide precursors relied on a limited number of robust, albeit often harsh, methods.

The Balz-Schiemann Reaction: A Cornerstone of Fluoroaromatic Synthesis

For decades, the Balz-Schiemann reaction was the go-to method for introducing a fluorine atom onto an aromatic ring. This two-step process begins with the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

graph_0 cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, HBF₄ Fluorinated Benzoic Acid Fluorinated Benzoic Acid Diazonium Salt->Fluorinated Benzoic Acid Heat (Δ)

Methodological & Application

The Strategic Application of 2-Amino-5-fluorobenzamide in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a range of pharmacological parameters, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] Within this context, 2-Amino-5-fluorobenzamide has emerged as a particularly valuable and versatile building block. Its structure, featuring a nucleophilic amino group ortho to an amide, poised for cyclization, and a strategically placed fluorine atom, makes it a precursor of choice for a variety of complex heterocyclic systems targeting critical disease pathways.[4] This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols and the scientific rationale behind its application, tailored for researchers and professionals in drug development.

Core Principle: The Fluorine Advantage in Bioisosterism

The substitution of a hydrogen atom with fluorine is a common and effective bioisosteric replacement strategy in medicinal chemistry.[5][6] The fluorine atom at the 5-position of the benzamide ring does more than simply occupy space; it actively modulates the electronic properties of the molecule.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended biological half-life and improved pharmacokinetic profile of the resulting drug candidate.[4]

  • Modulation of pKa: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can lower the pKa of nearby basic groups, such as the aniline nitrogen, which can in turn influence the molecule's solubility, membrane permeability, and binding interactions with the target protein.[5]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond, and even orthogonal multipolar interactions with amino acid residues in the target protein's binding pocket, potentially leading to a significant increase in potency.[1]

This strategic placement of fluorine is not merely an incremental improvement but a fundamental design choice that can transform a lead compound into a viable clinical candidate.

Application I: Synthesis of Quinazolinone Scaffolds for Kinase and PARP Inhibition

The 2-aminobenzamide core is a classical precursor for the synthesis of quinazolin-4-ones, a privileged scaffold found in numerous approved drugs, including kinase inhibitors. The ortho-amino and amide groups are perfectly positioned for cyclization reactions. The presence of the 5-fluoro substituent is often a key feature in modern inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP).

Logical Workflow for Quinazolinone Synthesis

The following diagram illustrates the general, high-level workflow for the construction of a substituted quinazolinone from this compound, a common strategy for building libraries of potential inhibitors.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Scaffold cluster_diversification Further Diversification A This compound C S(N)Ar Reaction & Intramolecular Cyclization A->C B Amide or Nitrile Source (e.g., Formamide, Benzamide) B->C D 6-Fluoro-quinazolin-4-one Core C->D Formation of Heterocyclic Core E N-Alkylation / Arylation D->E F C2-Substitution D->F G cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 recruits dsb1 Replication Fork Collapse (Double-Strand Break - DSB) ssb1->dsb1 if unrepaired ber Base Excision Repair (BER) parp1->ber initiates ssb_repaired1 SSB Repaired ber->ssb_repaired1 survival1 Cell Survival ssb_repaired1->survival1 hr Homologous Recombination (HR) (BRCA1/2 Dependent) dsb1->hr activates dsb_repaired1 DSB Repaired hr->dsb_repaired1 dsb_repaired1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 dsb2 Replication Fork Collapse (DSB Accumulation) ssb2->dsb2 unrepaired ber_blocked BER Blocked parp2->ber_blocked parpi PARP Inhibitor (e.g., from this compound) parpi->parp2 inhibits hr_def Defective HR (BRCA1/2 Mutation) dsb2->hr_def cannot be repaired by apoptosis Apoptosis (Cell Death) hr_def->apoptosis

References

Applications of 2-Amino-5-fluorobenzamide in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 2-amino-5-fluorobenzamide moiety has emerged as a particularly valuable building block, prized for its unique electronic properties and versatile reactivity. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] The benzamide functional group itself is a well-established pharmacophore, notably for its ability to mimic the nicotinamide portion of NAD+, a key substrate for enzymes like Poly(ADP-ribose) polymerases (PARPs).[3] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, with a focus on its role in the synthesis of targeted therapies for cancer, including PARP and kinase inhibitors. We will delve into the underlying biological pathways, detailed synthetic protocols, and the critical rationale behind experimental design.

Core Applications in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapies

This compound serves as a versatile starting material for the synthesis of a diverse range of bioactive molecules.[4] Its utility stems from the presence of three key functional groups: the nucleophilic amino group, the amide, and the fluorinated aromatic ring, which can be further functionalized. This trifecta of reactivity allows for the construction of complex heterocyclic systems central to many therapeutic agents.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA single-strand break repair.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and, ultimately, cell death—a concept known as synthetic lethality.[3][5] The benzamide moiety is a key feature of many potent PARP inhibitors, as it occupies the nicotinamide-binding pocket of the enzyme's active site, competitively inhibiting its function.[3][6]

The primary mechanism of action of benzamide-based PARP inhibitors involves two key processes:

  • Catalytic Inhibition: The inhibitor competes with the natural substrate, NAD+, for the catalytic site of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[3][5]

  • PARP Trapping: The inhibitor stabilizes the interaction of the PARP enzyme with DNA at the site of the break. This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs).[7]

In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[5]

Signaling Pathway: PARP-1 in DNA Repair and Inhibition

PARP_Inhibition cluster_0 Normal DNA Repair (HR Proficient) cluster_1 PARP Inhibition in HR-Deficient Cancer SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 binds PAR PAR Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP-1 on DNA PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair facilitates PARPi PARP Inhibitor (e.g., from 2-Amino- 5-fluorobenzamide) PARPi->PARP1 inhibits & traps Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses at Trapped PARP HR_Deficient Deficient HR Repair (e.g., BRCA-/-) DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis HR_Deficient->Apoptosis leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis.[8] The 2-aminobenzamide scaffold can be elaborated to generate potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and others in the receptor tyrosine kinase (RTK) family.[8]

Most kinase inhibitors derived from the 2-aminobenzamide scaffold function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of oncogenic signals. The fluorine atom in the 5-position can enhance binding affinity through favorable interactions within the active site and improve the overall pharmacokinetic profile of the inhibitor.[1]

Signaling Pathway: EGFR Activation and Inhibition

EGFR_Pathway cluster_0 EGFR Activation cluster_1 EGFR Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream ATP_Binding_Site ATP Binding Site Proliferation Cell Proliferation, Survival Downstream->Proliferation Kinase_Inhibitor Kinase Inhibitor (from 2-Amino- 5-fluorobenzamide) Kinase_Inhibitor->ATP_Binding_Site binds to No_Phosphorylation No Phosphorylation ATP_Binding_Site->No_Phosphorylation prevents Blocked_Signaling Blocked Signaling No_Phosphorylation->Blocked_Signaling

Caption: EGFR signaling and the mechanism of kinase inhibition.

Quantitative Data Summary: Potency of Benzamide-Based Inhibitors

The following table summarizes the inhibitory activities of several PARP inhibitors, some of which are based on the benzamide scaffold. This data highlights the high potency that can be achieved with this class of compounds.

InhibitorTarget(s)IC50 (nM) - PARP-1IC50 (nM) - PARP-2Reference(s)
OlaparibPARP1/21.5 - 50.2 - 1.2[8]
RucaparibPARP1/21.4 - 4.70.2 - 0.3[8]
TalazoparibPARP1/20.57 - 1.20.2[8]
NiraparibPARP1/23.82.1 - 4[8]
VeliparibPARP1/24.7 - 5.22.9 - 4[8]
I-9 PARP1/20.251.2

IC50 values can vary depending on the assay conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative final product using this compound as a starting material. These protocols are based on established synthetic transformations for similar scaffolds.

Protocol 1: Synthesis of a Key Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound derivative with a boronic acid to form a C-C bond, a common step in the synthesis of both PARP and kinase inhibitors.

Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: 2-Amino-5-bromo- (or iodo)benzamide + Boronic Acid Reaction_Setup Reaction Setup: - Add reactants, base,  & solvent to flask - Degas with inert gas Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Pd catalyst  & ligand Reaction_Setup->Catalyst_Addition Heating Heating: - Heat to 80-100 °C - Monitor by TLC/LC-MS Catalyst_Addition->Heating Workup Workup: - Cool & quench - Extract with organic  solvent - Wash & dry Heating->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: Biaryl-substituted 2-aminobenzamide Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Amino-5-bromo-N-substituted-benzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromo-N-substituted-benzamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Outcome:

The desired 2-amino-5-aryl-N-substituted-benzamide product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Bond Formation

This protocol outlines the final step in the synthesis of many benzamide-based inhibitors: the formation of an amide bond between a carboxylic acid and an amine. This example shows the coupling of a 2-amino-5-fluorobenzoic acid derivative with a substituted aniline.[4]

Materials:

  • 2-Amino-5-fluorobenzoic acid (1.0 eq)

  • Substituted aniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add DIPEA (2.0 eq) to the mixture.

  • Slowly add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final 2-amino-5-fluoro-N-(substituted-phenyl)benzamide.

Expected Outcome:

The purified N-aryl-2-amino-5-fluorobenzamide product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in pharmaceutical research, particularly in the development of targeted cancer therapies. Its utility in the synthesis of potent PARP and kinase inhibitors underscores the power of strategic fluorine incorporation and established pharmacophore-based drug design. The synthetic protocols outlined in this guide provide a practical framework for researchers to explore the chemical space around this privileged core, paving the way for the discovery of next-generation therapeutics with improved efficacy and selectivity. As our understanding of cancer biology deepens, the rational design of novel inhibitors based on the this compound scaffold will undoubtedly continue to be a fruitful area of investigation in the quest for more effective and personalized cancer treatments.

References

Synthesis of heterocyclic compounds from 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 2-Amino-5-fluorobenzamide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating medicinally relevant heterocyclic compounds from this compound. This readily available starting material serves as a versatile scaffold for constructing key heterocyclic systems, including quinazolinones and benzimidazoles. The strategic incorporation of a fluorine atom offers a valuable tool for modulating the physicochemical and pharmacokinetic properties of target molecules, a common practice in modern drug design.[1] This document details the scientific rationale behind selected synthetic transformations, provides robust, step-by-step protocols, and offers insights into experimental design and execution.

The Strategic Importance of this compound

This compound is a substituted anthranilamide that has gained prominence as a key building block in synthetic and medicinal chemistry.[2] Its utility stems from the ortho-disposition of the amino and carboxamide groups, which provides a reactive template for a variety of cyclization and condensation reactions.

The presence of the C5-fluoro substituent is of particular importance. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to significantly alter a molecule's:

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often blocking common metabolic pathways and increasing a drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.

This guide focuses on leveraging the inherent reactivity of this compound to construct high-value heterocyclic cores.

Synthesis of 6-Fluoroquinazolin-4(3H)-ones

Quinazolinones represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to hypnotic.[3][4] The most direct route to this scaffold from 2-aminobenzamides is through cyclocondensation with a one-carbon (C1) source, such as an aldehyde or its equivalent.

Scientific Rationale & Mechanism

The reaction of a 2-aminobenzamide with an aldehyde proceeds through a well-established pathway. Under acidic or thermal conditions, the primary amino group performs a nucleophilic attack on the aldehyde's carbonyl carbon.[5][6] This is followed by dehydration to form a Schiff base (imine) intermediate. The amide nitrogen then undergoes an intramolecular cyclization onto the imine carbon. The resulting dihydroquinazolinone intermediate can then tautomerize or be oxidized to the final, stable aromatic quinazolinone system.[7] Various catalysts, including p-toluenesulfonic acid (p-TSA) or Lewis acids, can facilitate this process, often by activating the aldehyde carbonyl.[8]

Workflow for Aldehyde-Mediated Cyclization

cluster_start Reactants A This compound C Imine Intermediate (Schiff Base) A->C Acid Catalyst (e.g., p-TSA) - H₂O B Aromatic Aldehyde (R-CHO) B->C D Dihydroquinazolinone Intermediate C->D Intramolecular Cyclization E 6-Fluoro-2-aryl-quinazolin-4(3H)-one D->E Tautomerization/ Oxidation

Caption: General workflow for the synthesis of 6-fluoroquinazolinones.

Experimental Protocol: Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis.[8][9]

Materials:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 154 mg).

  • Add N,N-Dimethylformamide (DMF, 5 mL) to dissolve the starting material.

  • Add benzaldehyde (1.2 mmol, 127 mg, 122 µL).

  • Add p-Toluenesulfonic acid monohydrate (0.2 mmol, 38 mg) as the catalyst.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove residual DMF and unreacted benzaldehyde.

  • Dry the product under vacuum to yield 6-fluoro-2-phenylquinazolin-4(3H)-one as a white or off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary: Quinazolinone Synthesis
C1 Source (R-CHO)CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Benzaldehydep-TSADMF1204-685-95
4-Chlorobenzaldehydep-TSADMF1204-680-90
4-MethoxybenzaldehydeIodine (I₂)DMSO1308-1080-92
Furan-2-carbaldehydep-TSAToluene1106-875-85

Yields are estimates based on analogous reactions in the literature and may vary.

Synthesis of 5-Fluoro-2-substituted-1H-benzimidazoles

Benzimidazoles are another cornerstone of medicinal chemistry, found in drugs for indications such as parasitic infections and hypertension.[10][11] While their synthesis typically begins with o-phenylenediamines, specific catalytic systems allow for their construction from 2-aminobenzamides, notably through condensation with β-ketoesters.

Scientific Rationale & Mechanism

The synthesis of benzimidazoles from 2-aminobenzamides and β-ketoesters under phosphorous acid catalysis involves a selective C-C bond cleavage.[8] The proposed mechanism suggests that the primary amine of the 2-aminobenzamide first condenses with the ketone carbonyl of the β-ketoester to form an enamine intermediate. The amide nitrogen then attacks the ester carbonyl, leading to a cyclized intermediate. Under the reaction conditions, this intermediate undergoes a C-C bond cleavage, eliminating an acetyl group and subsequently aromatizing to form the stable benzimidazole ring. This metal-free approach offers an efficient alternative to traditional methods.

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole

This protocol is based on a general method developed for N-heterocycle synthesis.[8]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Phosphorous acid (H₃PO₃)

  • Xylene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction tube, combine this compound (1.0 mmol, 154 mg), ethyl acetoacetate (1.5 mmol, 195 mg, 192 µL), and phosphorous acid (20 mol%, 0.2 mmol, 16.4 mg).

  • Add xylene (4 mL) as the solvent.

  • Seal the tube and heat the mixture to 140 °C in an oil bath for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution until the solution is basic (pH ~8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 5-fluoro-2-methyl-1H-benzimidazole.

Reaction Pathway Diagram

A This compound C Condensation & Cyclization A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C H₃PO₃ Catalyst 140 °C D C-C Bond Cleavage & Aromatization C->D E 5-Fluoro-2-substituted-1H-benzimidazole D->E

Caption: Key steps in the synthesis of benzimidazoles from 2-aminobenzamides.

Troubleshooting and Safety Considerations

  • Low Yields in Quinazolinone Synthesis: Incomplete conversion is a common issue. Ensure the reaction goes to completion by TLC monitoring. If the reaction stalls, a small additional charge of the catalyst may be beneficial. Water removal (e.g., using a Dean-Stark trap with a solvent like toluene) can also drive the equilibrium towards the product.

  • Purification Challenges: The polarity of the heterocyclic products can vary significantly based on their substituents. A systematic approach to column chromatography, starting with non-polar eluents and gradually increasing polarity, is recommended. Recrystallization is often a highly effective final purification step.

  • Side Reactions: In the benzimidazole synthesis, side reactions can occur if the temperature is not carefully controlled. Ensure the reaction vessel is properly sealed to maintain pressure and prevent solvent evaporation.

  • Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • High-boiling point solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).

    • Reactions at elevated temperatures should be conducted behind a blast shield.

    • Acid catalysts like p-TSA are corrosive and should be handled with care.

References

Application Notes and Protocols for the Selective N-Alkylation of 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Aminobenzamides in Modern Drug Discovery

N-alkylated 2-aminobenzamide scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atom of the 2-amino moiety allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This, in turn, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The presence of a fluorine atom at the 5-position, as in the case of 2-amino-5-fluorobenzamide, can further enhance metabolic stability and binding interactions, making its N-alkylated derivatives particularly attractive for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable and reproducible protocol for the selective N-alkylation of this compound. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting strategies.

Understanding the Reaction: Mechanism and Key Considerations

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

Reaction Mechanism Workflow

SN2_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Amine This compound Amide_Anion Amide Anion (Nucleophile) Amine->Amide_Anion Deprotonation Base Base (e.g., NaH) BaseH Conjugate Acid Base->BaseH Proton Abstraction Alkyl_Halide Alkyl Halide (e.g., Iodoethane) Transition_State Transition State Amide_Anion->Transition_State Alkyl_Halide->Transition_State Product N-Alkylated Product Transition_State->Product Halide_Ion Halide Ion Transition_State->Halide_Ion

Caption: General mechanism for the N-alkylation of this compound.

The presence of the electron-withdrawing fluorine atom and the amide group can decrease the nucleophilicity of the amino group, making the reaction more challenging than the alkylation of simple anilines. Therefore, the choice of base, solvent, and alkylating agent is critical for achieving high yields and selectivity.

Key Experimental Choices and Their Rationale:

  • Base: A strong, non-nucleophilic base is required to deprotonate the primary amine, thereby increasing its nucleophilicity. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine to form the corresponding sodium amide, driving the reaction to completion.[1] Weaker bases like potassium carbonate may also be used, but often require higher temperatures and may result in lower yields.[2]

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without solvating the nucleophile, thus maximizing its reactivity. Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.[3] It is crucial to use anhydrous solvents as the presence of water would quench the strong base.

  • Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl.[4] Iodoalkanes are generally the most reactive and are preferred for less nucleophilic amines.

  • Temperature: The reaction is typically performed at room temperature to minimize side reactions. However, gentle heating may be necessary for less reactive alkylating agents or to drive the reaction to completion.

  • Over-alkylation: A common side reaction is the formation of the di-alkylated product.[5] This occurs because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine. To favor mono-alkylation, it is crucial to control the stoichiometry by using a slight excess of the amine relative to the alkylating agent or by adding the alkylating agent slowly to the reaction mixture.[4]

Experimental Protocol: N-Ethylation of this compound

This protocol details the selective mono-N-ethylation of this compound using iodoethane as the alkylating agent and sodium hydride as the base.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., TCI
Sodium hydride (NaH), 60% disp. in mineral oilReagent gradee.g., Sigma-Aldrich
Iodoethane≥99%, stabilizede.g., Acros Organics
Anhydrous N,N-dimethylformamide (DMF)≥99.8%e.g., Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradee.g., Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous magnesium sulfate (MgSO₄)--
Silica gel for column chromatography60 Å, 230-400 mesh-
Safety Precautions
  • This compound: Causes skin and serious eye irritation.[6]

  • Sodium Hydride: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[7][8][9][10] Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Iodoethane: Harmful if swallowed or inhaled. Causes skin, eye, and respiratory irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[11][12][13]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Add this compound and anhydrous DMF to a flask. B 2. Cool the mixture to 0°C. A->B C 3. Add NaH portion-wise under N2. B->C D 4. Stir for 30 min at 0°C. C->D E 5. Add iodoethane dropwise. D->E F 6. Allow to warm to room temperature. E->F G 7. Stir for 2-4 hours. F->G H 8. Monitor by TLC. G->H I 9. Quench with sat. NaHCO3 (aq). H->I J 10. Extract with ethyl acetate. I->J K 11. Wash with brine, dry over MgSO4. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify by column chromatography. L->M

Caption: Step-by-step workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

    • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material.

    • Cool the flask to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

    • Stir the reaction mixture at 0 °C for 30 minutes.

  • Alkylation:

    • Add iodoethane (1.05 eq) dropwise to the reaction mixture via the dropping funnel over 10-15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-2-amino-5-fluorobenzamide.

Data Presentation: Expected Outcome and Characterization
ParameterExpected Value/Result
Yield 70-85% (isolated yield)
Physical Appearance Off-white to pale yellow solid
TLC (EtOAc/Hexanes 1:1) Rf (product) > Rf (starting material)
1H NMR Appearance of new signals corresponding to the ethyl group (triplet and quartet) and a downfield shift of the NH proton.
13C NMR Appearance of new signals for the ethyl group carbons.
Mass Spectrometry [M+H]+ corresponding to the molecular weight of the product.

Alternative Protocol: Reductive Amination

For substrates sensitive to strong bases or for the introduction of more complex alkyl groups, reductive amination offers a milder alternative.[14][15][16] This two-step, one-pot process involves the formation of an imine intermediate from the amine and an aldehyde or ketone, followed by its in-situ reduction.[14]

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup_ra Work-up & Purification A 1. Dissolve this compound and aldehyde/ketone in a suitable solvent. B 2. Add a mild acid catalyst (optional). A->B C 3. Stir to form the imine intermediate. B->C D 4. Add a selective reducing agent (e.g., NaBH(OAc)3). C->D E 5. Stir until reaction is complete. D->E F 6. Quench the reaction. E->F G 7. Perform aqueous work-up. F->G H 8. Purify the product. G->H

Caption: General workflow for the reductive amination of this compound.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting aldehyde or ketone but will readily reduce the formed iminium ion.[17][18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (NaH exposed to moisture).- Insufficiently anhydrous solvent.- Low reactivity of the alkylating agent.- Use fresh, properly stored NaH.- Ensure all glassware is oven-dried and the solvent is truly anhydrous.- Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I).- Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Di-alkylated Product - The mono-alkylated product is more nucleophilic than the starting material.- Excess alkylating agent.- Use a slight excess of the this compound.- Add the alkylating agent slowly and at a low temperature.- Consider using a bulkier base to sterically hinder the second alkylation.
Complex Mixture of Products - Side reactions due to high temperature.- Reaction with the solvent (e.g., DMF).- Run the reaction at a lower temperature for a longer period.- Consider an alternative solvent such as THF.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Difficult Purification - Similar polarity of starting material and product.- Presence of oily by-products from the mineral oil (with NaH).- Optimize the eluent system for column chromatography.- Wash the crude product with a non-polar solvent like hexanes to remove the mineral oil before chromatography.- Consider derivatization to facilitate separation.[19]

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between classical N-alkylation with a strong base and reductive amination depends on the specific substrate and the desired alkyl group. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can achieve high yields of the desired mono-alkylated products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in the field of drug discovery and development.

References

Application Notes and Protocols: 2-Amino-5-fluorobenzamide in the Synthesis of Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzamide is a key starting material in the synthesis of various fluorinated benzodiazepines. Its strategic importance lies in the introduction of a fluorine atom at the 5-position of the benzamide ring, which can significantly influence the pharmacological properties of the final benzodiazepine molecule. Fluorine's high electronegativity and relatively small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target receptors.[1][2]

This document provides a comprehensive guide to the use of this compound in the synthesis of benzodiazepines, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural steps.

The Strategic Role of Fluorine in Benzodiazepine Pharmacology

The introduction of a fluorine atom can profoundly impact the potency and pharmacokinetic profile of a benzodiazepine.[1] In many instances, fluorination enhances the binding affinity of the molecule to the GABA-A receptor, the primary target for benzodiazepines.[1][2] This enhanced affinity often translates to increased potency. For example, flualprazolam, a fluorinated analog of alprazolam, is reported to be more potent than its non-fluorinated counterpart.[1] Similarly, studies on 5-(o-fluorophenyl)-3-hydroxybenzodiazepines have demonstrated that fluorine substitution can lead to compounds with significantly higher potency compared to diazepam.[2]

The electron-withdrawing nature of fluorine can also influence the metabolic pathways of the drug, potentially leading to a longer half-life or altered metabolite profiles. This makes this compound a valuable precursor for the development of new benzodiazepine-based therapeutics with tailored pharmacological characteristics.

Synthetic Pathways to Fluorinated Benzodiazepines

The synthesis of benzodiazepines from this compound typically follows a well-established synthetic route known as the Sternbach method.[3] This multi-step process generally involves the following key transformations:

  • Acylation of the Amino Group: The synthesis begins with the acylation of the primary amino group of a 2-aminobenzophenone derivative.

  • Cyclization: The acylated intermediate then undergoes an intramolecular cyclization to form the characteristic seven-membered diazepine ring.

A common synthetic approach for preparing the necessary 2-aminobenzophenone precursor involves a Friedel-Crafts acylation reaction.[4][5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 1,4-benzodiazepine starting from a 2-aminobenzophenone precursor.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-Aminobenzophenone 2-Aminobenzophenone Acylated_Intermediate Acylated Intermediate 2-Aminobenzophenone->Acylated_Intermediate Toluene, Reflux Acyl_Chloride Acyl Chloride (e.g., Chloroacetyl Chloride) Acyl_Chloride->Acylated_Intermediate Acylated_Intermediate_ref Acylated Intermediate Ammonia_Source Ammonia Source (e.g., Hexamethylenetetramine) Benzodiazepine 1,4-Benzodiazepine Ammonia_Source->Benzodiazepine Acylated_Intermediate_ref->Benzodiazepine Ethanol, Reflux

Caption: General workflow for 1,4-benzodiazepine synthesis.

Detailed Application Protocol: Synthesis of a Fluorinated Benzodiazepine Analog

This protocol outlines the synthesis of a fluorinated benzodiazepine, specifically 7-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, utilizing this compound as the foundational starting material. Researchers should adapt and optimize these conditions based on their specific equipment and desired scale.

Part 1: Synthesis of 2-Amino-5-fluorobenzophenone

This initial step is crucial for creating the necessary benzophenone intermediate.

Reaction Scheme:

G p-Fluoroaniline p-Fluoroaniline Intermediate 2-Amino-5-fluorobenzophenone p-Fluoroaniline->Intermediate Toluene, Heat Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Zinc_Chloride Anhydrous ZnCl2 Zinc_Chloride->Intermediate

Caption: Friedel-Crafts acylation to form the benzophenone intermediate.

Materials:

  • p-Fluoroaniline

  • Benzoyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Toluene

  • Hydrochloric acid (3N)

  • Sodium hydroxide solution

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine benzoyl chloride and anhydrous zinc chloride.

  • Heat the mixture with stirring.

  • Gradually add p-fluoroaniline to the heated mixture over approximately 30 minutes.

  • Raise the temperature to 200-205°C and maintain for one hour.[6]

  • Carefully quench the reaction by adding 3N hydrochloric acid.

  • Reflux the resulting mixture for a short period.

  • After cooling, extract the product with toluene.

  • Wash the toluene extracts with water and then with a sodium hydroxide solution to remove acidic impurities.

  • Wash the organic layer again with water until neutral.

  • Concentrate the toluene solution under reduced pressure to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold toluene, and dry.

Part 2: Synthesis of 2-(2-Chloroacetamido)-5-fluorobenzophenone

This step involves the acylation of the amino group of the benzophenone intermediate.

Materials:

  • 2-Amino-5-fluorobenzophenone

  • Chloroacetyl chloride

  • Toluene

Procedure:

  • Suspend 2-amino-5-fluorobenzophenone in toluene in a round-bottom flask.

  • With stirring, add chloroacetyl chloride to the suspension.[3]

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • The evolution of hydrogen chloride gas should be observed.

  • After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol).

Part 3: Cyclization to form 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This final step is the intramolecular cyclization to form the benzodiazepine ring.

Materials:

  • 2-(2-Chloroacetamido)-5-fluorobenzophenone

  • Hexamethylenetetramine

  • Ethanol

  • Ammonium chloride (NH₄Cl)

Procedure:

  • In a round-bottom flask, combine the 2-(2-chloroacetamido)-5-fluorobenzophenone from the previous step, hexamethylenetetramine, and ammonium chloride in ethanol.

  • Heat the mixture to reflux with stirring and maintain for several hours.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture.

  • Carefully add concentrated sulfuric acid to the reaction mixture.

  • Neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7.0-7.5. The crude product is expected to precipitate.[3]

  • Collect the solid by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Alternative One-Pot Synthesis Protocol

A more direct, one-pot method can also be employed for the formation of the benzodiazepine ring from the 2-aminobenzophenone intermediate.

Materials:

  • 2-Amino-5-fluorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Piperidine (optional catalyst)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-fluorobenzophenone, glycine ethyl ester hydrochloride, and pyridine. A small amount of piperidine can be added as a catalyst.[6]

  • Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., toluene or chloroform) and wash with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₇H₇FN₂O154.14Off-white to light yellow crystalline powder
2-Amino-5-fluorobenzophenone C₁₃H₁₀FNO215.22Yellow crystalline solid
7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one C₁₅H₁₁FN₂O254.26White to off-white crystalline powder

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Concentrated acids and bases are highly corrosive.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This compound is a versatile and valuable precursor in the synthesis of fluorinated benzodiazepines. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel benzodiazepine analogs. The strategic incorporation of fluorine offers a powerful tool for modulating the pharmacological properties of these important central nervous system agents. Careful optimization of reaction conditions and rigorous purification of intermediates and final products are essential for obtaining high-purity compounds suitable for further investigation.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-fluorobenzamide is a fluorinated aromatic amide of increasing interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity.

Given its significance, the unambiguous identification, purity assessment, and comprehensive characterization of this compound are critical for ensuring the quality, safety, and efficacy of downstream applications. This technical guide provides a suite of detailed analytical methods and protocols for the robust characterization of this compound, drawing upon established principles for the analysis of aromatic amides and leveraging comparative data from structurally related molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource(s)
Chemical Formula C₇H₇FN₂O[1][2]
Molecular Weight 154.14 g/mol [3][4]
Appearance White crystalline powder[3]
Melting Point 143–150 °C[3][5]
Solubility Soluble in organic solvents such as ethanol and acetone.[3]
CAS Number 63069-49-8[1][3][4]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method with UV detection is a robust and widely applicable approach.[5][6]

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh and dissolve sample in appropriate solvent HPLC Inject sample onto C18 column Prep->HPLC Separation Gradient elution with ACN/Water mobile phase HPLC->Separation Detection UV detection at optimal wavelength Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity based on area percentage Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Purity Determination

This protocol provides a starting point for the development of a stability-indicating HPLC method. Optimization may be required based on the specific impurities present and the HPLC system used.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98% purity)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

  • A Diode Array Detector can be used to confirm peak purity by comparing the UV spectra across the peak.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for compounds with exchangeable protons (NH₂).[7]

2. Instrumentation:

  • A 400 or 500 MHz NMR spectrometer.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-pulse spectrum over a spectral width of 0-12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the spectrum and enhance the signal-to-noise ratio.

4. Predicted Spectral Data:

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (H-3, H-4, H-6)6.5 - 7.5m-
Amine-NH₂5.0 - 6.0br s-
Amide-NH₂7.0 - 8.0br s-

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
C-F (C-5)155 - 160 (d, ¹JCF ≈ 240 Hz)
C-NH₂ (C-2)145 - 150
Aromatic-C110 - 135

Note: These are predicted values based on the analysis of constituent functional groups and data from analogous structures. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mix the sample thoroughly with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Place the mixture into a pellet die and apply several tons of pressure to form a transparent or translucent pellet.

2. Data Acquisition:

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

3. Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine and Amide)3400 - 3200
C=O Stretch (Amide)1680 - 1640
N-H Bend (Amine and Amide)1640 - 1550
C-N Stretch1400 - 1200
C-F Stretch1250 - 1000

Note: The IR spectrum of the closely related 2-amino-5-chlorobenzamide can serve as a useful reference for spectral interpretation.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source.

3. Data Acquisition:

  • Acquire the spectrum in positive ion mode.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.

4. Expected Mass-to-Charge Ratios (m/z):

IonExpected m/z
[M+H]⁺155.06
[M+Na]⁺177.04

5. Predicted Fragmentation Pathway:

MS_Fragmentation Parent [M+H]⁺ m/z 155.06 Fragment1 Loss of NH₃ [M+H-NH₃]⁺ m/z 138.03 Parent->Fragment1 Fragment2 Loss of H₂NCO [M+H-H₂NCO]⁺ m/z 112.04 Parent->Fragment2

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The application of these methods will ensure the identity, purity, and structural integrity of this important chemical entity, thereby supporting its successful application in research and development. It is recommended that for any new synthesis or batch of this compound, a combination of these orthogonal analytical techniques be employed for a thorough characterization.

References

Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-fluorobenzamide in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The fluorine atom, despite its minimal steric footprint, profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound is a prime example of a versatile, fluorinated building block, uniquely primed for constructing a diverse array of nitrogen-containing heterocyclic systems. Its ortho-amino and amide functionalities serve as reactive handles for intramolecular cyclization reactions, providing efficient pathways to privileged scaffolds such as quinazolinones and benzodiazepines, which are prevalent in numerous clinically significant pharmaceuticals.[3][4]

This guide provides an in-depth exploration of key cyclization strategies utilizing this compound. Moving beyond mere procedural descriptions, we will dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and protocol optimization. The protocols herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one Derivatives

Quinazolinones are a vital class of fused heterocycles exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] this compound is an ideal precursor for accessing 6-fluoro-substituted quinazolinones, where the fluorine atom can enhance biological efficacy.

Oxidative Cyclization with Aldehydes: A Direct Approach

One of the most straightforward methods for constructing the quinazolinone core is the condensation of a 2-aminobenzamide with an aldehyde.[5] This reaction proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone system. The choice of oxidant and catalyst is critical for achieving high yields and preventing the accumulation of the intermediate dihydroquinazolinone.

Mechanism Overview: The reaction is typically initiated under acidic or neutral conditions to facilitate the condensation between the primary amino group of this compound and the aldehyde's carbonyl carbon.[6][7] The resulting Schiff base intermediate is positioned for a nucleophilic attack by the amide nitrogen onto the imine carbon, forming the dihydroquinazolinone ring. A subsequent oxidation step, which can occur aerobically or be mediated by an added oxidant, removes two hydrogen atoms to yield the stable, aromatic quinazolinone product.

G A This compound + R-CHO (Aldehyde) B Schiff Base Intermediate (Iminobenzamide) A->B - H2O (Condensation) C 2,3-Dihydro-6-fluoroquinazolin-4(1H)-one B->C Intramolecular Cyclization Ox [Oxidation] C->Ox D 6-Fluoroquinazolin-4(3H)-one Ox->D - 2[H] G cluster_0 Catalytic Cycle cluster_1 Substrate Transformation A Cu(I) B Cu(III) Intermediate A->B + this compound + Oxidant C Formylating Species Generation B->C Reductive Elimination Mid N-Formylated Intermediate C->Mid Reaction with substrate Start This compound Start->Mid + 'C1' from DMF End 6-Fluoroquinazolin-4(3H)-one Mid->End Cyclization & Oxidation G A This compound B 2-(2-Chloroacetamido)-5-fluorobenzamide A->B + Chloroacetyl Chloride (Acylation) C 2-(2-Aminoacetamido)-5-fluorobenzamide B->C + NH3 (Amination) - Cl- D 7-Fluoro-1,4-benzodiazepine-2,5-dione C->D Intramolecular Cyclization (-H2O)

References

The Strategic Role of 2-Amino-5-fluorobenzamide in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Intermediates in Crop Protection

The relentless pursuit of enhanced agricultural productivity and sustainable pest management has led to the development of highly specific and potent agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern insecticide discovery. The strategic incorporation of fluorine atoms into active molecules can dramatically improve their metabolic stability, binding affinity to target proteins, and overall efficacy. 2-Amino-5-fluorobenzamide stands as a pivotal building block in this domain, serving as a key precursor for the synthesis of the highly effective diamide class of insecticides.[1] This class of compounds, which includes blockbuster products such as chlorantraniliprole and flubendiamide, has revolutionized the control of lepidopteran pests in a wide range of crops. Their novel mode of action, targeting the insect ryanodine receptors (RyRs), provides a much-needed tool for resistance management programs.[2][3]

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of this compound in the synthesis of next-generation insecticides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that govern the efficacy of these vital crop protection agents.

Core Synthesis Strategy: The Amidation of Anthranilamides

The primary synthetic route leveraging this compound and its analogs involves a crucial amide bond formation with a substituted pyrazole carboxylic acid. This reaction connects the two key fragments of the final insecticidal molecule. The general pathway can be visualized as follows:

G cluster_reactants Key Intermediates A This compound (or analog) C Diamide Insecticide A->C Amide Coupling B Substituted Pyrazole Carboxylic Acid B->C Amide Coupling

Caption: General synthetic workflow for diamide insecticides.

This amide coupling can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amino group of the benzamide.

Featured Agrochemical: Synthesis of a Chlorantraniliprole Analog

To illustrate the practical application of this compound, we will detail the synthesis of a close structural analog of the highly successful insecticide, chlorantraniliprole. For this example, we will use the chloro-analog, 2-amino-5-chloro-N,3-dimethylbenzamide, for which more detailed synthetic procedures are publicly available, providing a robust and well-documented protocol. The principles and procedures are directly translatable to the fluoro-analog.

The target molecule is synthesized by coupling 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of a Chlorantraniliprole Analog

This protocol is divided into two main stages: the preparation of the acid chloride of the pyrazole intermediate and the subsequent coupling with the aminobenzamide.

PART A: Preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (30.25 g, 0.1 mol) and toluene (100 mL).

  • Acyl Chloride Formation: While stirring, add dropwise thionyl chloride (14.3 g, 0.12 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting solution of the acid chloride in toluene is typically used directly in the next step without isolation.

PART B: Amide Coupling to form the Chlorantraniliprole Analog

  • Reaction Setup: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (19.85 g, 0.1 mol) in toluene (150 mL).

  • Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the previously prepared solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride from Part A via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water (100 mL). Separate the organic layer and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to afford the final product as a white to off-white solid.[4][5]

Data Presentation
ParameterValue
Starting Material 2-amino-5-chloro-N,3-dimethylbenzamide
Coupling Partner 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Typical Yield 85-95%
Appearance White to off-white solid
Purity (by HPLC) >98%

Mechanism of Action: Targeting Insect Ryanodine Receptors

The remarkable efficacy of diamide insecticides stems from their specific mode of action. They are potent activators of insect ryanodine receptors, which are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.

G A Diamide Insecticide B Ryanodine Receptor (RyR) in Insect Muscle Cell A->B Binds to C Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum B->C Activates D Muscle Contraction and Paralysis C->D Leads to E Cessation of Feeding and Lethargy D->E Causes F Insect Death E->F Results in

Caption: Simplified mechanism of action of diamide insecticides.

The binding of the diamide insecticide to the RyR locks the channel in an open state, leading to a continuous and uncontrolled release of calcium ions from internal stores into the cytoplasm.[6] This disruption of calcium homeostasis results in rapid muscle contraction, paralysis, and ultimately, the death of the insect. A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the favorable safety profile of these agrochemicals.

Safety and Handling of this compound

As a key laboratory reagent, proper handling of this compound is essential.

  • Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid, use a well-ventilated area or a fume hood to avoid inhaling dust.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable intermediates in the synthesis of a leading class of modern insecticides. The diamide agrochemicals derived from these building blocks have demonstrated exceptional efficacy against a broad spectrum of lepidopteran pests, coupled with a favorable toxicological and environmental profile. The synthetic protocols outlined in these application notes provide a robust framework for the laboratory-scale preparation of these valuable compounds. As the need for innovative and sustainable crop protection solutions continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of agrochemicals. Future research in this area will likely focus on the development of even more efficient and greener synthetic methodologies, as well as the exploration of new diamide analogs with expanded pest spectrums and novel modes of action to combat the ongoing challenge of insecticide resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered in synthesizing this critical pharmaceutical intermediate.[1] We will move beyond simple procedural outlines to explore the mechanistic rationale behind common synthetic routes, providing you with the insights needed to troubleshoot effectively and optimize your reaction yields.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several common precursors. The selection of a particular route often depends on the availability of starting materials, scalability, and desired purity profile. The three most prevalent strategies are:

  • Direct Aminolysis of 5-Fluoro-isatoic Anhydride: A convergent and often high-yielding approach where the anhydride is ring-opened by ammonia or an ammonia equivalent.[2]

  • Controlled Hydrolysis of 2-Amino-5-fluorobenzonitrile: A method that relies on carefully managed reaction conditions to halt the hydrolysis of the nitrile at the amide stage, preventing over-hydrolysis to the carboxylic acid.[3]

  • Amidation of 2-Amino-5-fluorobenzoic Acid: A traditional route that involves activating the carboxylic acid to facilitate amide bond formation.

Below is a diagram illustrating these primary synthetic pathways.

ISA 5-Fluoro-isatoic Anhydride Product This compound ISA->Product Aminolysis (e.g., NH4OH) Nitrile 2-Amino-5-fluorobenzonitrile Nitrile->Product Controlled Hydrolysis (e.g., H2SO4, H2O) Acid 2-Amino-5-fluorobenzoic Acid AcylChloride 2-Amino-5-fluorobenzoyl Chloride Acid->AcylChloride Activation (e.g., SOCl2) AcylChloride->Product Amination (e.g., NH3)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & Yield Optimization (Q&A)

This section directly addresses common issues encountered during synthesis in a question-and-answer format.

General Issues

Q1: My overall yield is consistently low, regardless of the synthetic route. Where should I begin my investigation?

A1: When facing universally low yields, it's crucial to return to first principles before re-optimizing reaction parameters.

  • Starting Material Purity: Verify the purity of your precursors. Isomeric impurities in starting materials, such as those that can arise during the nitration steps in the synthesis of 2-amino-5-fluorobenzoic acid, can be difficult to separate from the final product and inhibit crystallization, leading to yield loss during purification.[4] Use high-purity starting materials to avoid introducing such impurities from the outset.[5]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous where required, especially in reactions involving highly reactive intermediates like acyl chlorides or organometallics.[6] Similarly, verify the activity of catalysts and reagents. For instance, Lewis acids like zinc chloride are highly hygroscopic; using a freshly opened or properly dried bottle can significantly impact reaction efficiency.[7]

  • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[5] A reaction that appears complete by one metric may have stalled or be forming side products. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Route-Specific Troubleshooting
Route A: Amidation of 2-Amino-5-fluorobenzoic Acid

Q2: I am attempting to form the amide from 2-amino-5-fluorobenzoic acid, but the reaction is inefficient. How can I improve this conversion?

A2: Direct amidation of a carboxylic acid with ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. The carboxylic acid must be "activated." The primary method is conversion to an acyl chloride.

  • Inefficient Acyl Chloride Formation: The reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride is the standard method. If you observe significant unreacted starting material, consider the following:

    • Temperature and Time: Ensure the reaction is refluxed for a sufficient duration to drive it to completion.[8]

    • Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride from thionyl chloride.

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly susceptible to hydrolysis. Any moisture in the reaction vessel, solvent, or ammonia source will convert it back to the carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Ammonia Addition: When adding the ammonia source (e.g., bubbling ammonia gas or adding ammonium hydroxide), the temperature should be kept low (e.g., 0 °C) to control the exotherm of the reaction and minimize side reactions.[8]

Start Low Yield from 2-Amino-5-fluorobenzoic Acid Check1 Is Acyl Chloride Formation Complete? Start->Check1 Fix1 Increase reaction time/temp Add catalytic DMF Check1->Fix1 No Check2 Is there moisture in the system? Check1->Check2 Yes Fix2 Use oven-dried glassware Use anhydrous solvents Check2->Fix2 Yes Check3 Is amination step controlled? Check2->Check3 No Fix3 Add ammonia source at low temp (e.g., 0 °C)

Caption: Troubleshooting the amidation of 2-amino-5-fluorobenzoic acid.

Route B: Controlled Hydrolysis of 2-Amino-5-fluorobenzonitrile

Q3: My hydrolysis of 2-amino-5-fluorobenzonitrile yields the carboxylic acid, not the desired amide. How can I stop the reaction at the amide stage?

A3: This is a classic challenge of controlling a sequential reaction. The key is to use conditions that favor the hydrolysis of the nitrile to the amide but are not harsh enough to promote the subsequent hydrolysis of the amide to the carboxylic acid.

  • Reaction Conditions: The rate of amide hydrolysis is often faster than nitrile hydrolysis under strongly acidic or basic conditions at elevated temperatures.

    • Acid Concentration: Use a moderate concentration of a strong acid like sulfuric acid. Highly concentrated acid can promote over-hydrolysis.[3]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated (e.g., 40-50 °C) and monitor progress closely by TLC or HPLC.

    • Reaction Time: Shorter reaction times are preferable. As soon as a significant amount of the amide product is observed with minimal carboxylic acid formation, work up the reaction.[3]

  • Alternative Reagents: Consider using reagents known for milder nitrile hydrolysis. For example, some protocols utilize hydrogen peroxide under basic conditions, which can selectively form the amide.

Route C: Aminolysis of 5-Fluoro-isatoic Anhydride

Q4: The reaction of 5-fluoro-isatoic anhydride with ammonium hydroxide gives a complex mixture with low yields of the desired product. How can this be optimized?

A4: This route is often the most direct but requires careful control. Isatoic anhydrides can react in multiple ways.[2][9]

  • Mechanism of Reaction: The intended reaction involves the nucleophilic attack of ammonia at the C2 carbonyl, followed by ring-opening and decarboxylation to yield this compound.

  • Side Reactions:

    • Hydrolysis: Water in the ammonium hydroxide can hydrolyze the anhydride back to 2-amino-5-fluorobenzoic acid.

    • Premature Decarboxylation: At elevated temperatures, the intermediate can decarboxylate to form 4-fluoroaniline, which can then react with remaining anhydride to form urea byproducts.

  • Optimization Strategies:

    • Temperature: Maintain a low to moderate temperature (e.g., 25-60 °C) to prevent unwanted side reactions.

    • Solvent: Using a co-solvent like ethanol or isopropanol can improve the solubility of the anhydride and lead to a cleaner reaction.

    • pH Control: Maintaining a slightly basic pH is critical. The reaction should be basic enough to ensure the presence of free ammonia but not so basic as to accelerate hydrolysis of the product amide.

Section 3: Purification & Analysis FAQs

Q5: What are the most common impurities I should expect, and what is the best way to remove them?

A5: The impurity profile depends heavily on your synthetic route.

  • Common Impurities:

    • Unreacted Starting Materials: 2-Amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzonitrile.

    • 2-Amino-5-fluorobenzoic acid: The primary byproduct from over-hydrolysis of the nitrile or amide.

    • Isomeric Precursors: Impurities from the synthesis of your starting materials.[4]

  • Purification Protocol:

    • Aqueous Wash: After the reaction, a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like 2-amino-5-fluorobenzoic acid.

    • Recrystallization: This is the most effective method for final purification. Solvents like ethanol/water mixtures or toluene are commonly used.[5][10]

    • Activated Carbon Treatment: If your crude product is highly colored, adding activated carbon during recrystallization can help adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[5]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed, though this is less ideal for large-scale production.

Q6: What analytical methods are recommended for monitoring purity and reaction progress?

A6: A combination of chromatographic and spectroscopic methods is ideal.

  • HPLC-UV: This is the standard for quantifying the purity of the final product and identifying non-volatile impurities. A reverse-phase C18 column is typically effective.[5]

  • GC-MS: This method is useful for identifying and quantifying volatile and semi-volatile impurities. It provides molecular weight and fragmentation data that can help in structural elucidation.[5]

  • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for confirming the structure of the final product and identifying any isomeric or structurally related impurities.

Section 4: Experimental Protocols & Data

Protocol: Synthesis via 5-Fluoro-isatoic Anhydride

This protocol is a representative method adapted from general procedures for the synthesis of 2-aminobenzamides from isatoic anhydrides.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-isatoic anhydride (1.0 eq).

  • Solvent Addition: Add isopropanol (5-10 mL per gram of anhydride) to the flask.

  • Reagent Addition: While stirring at room temperature, add concentrated ammonium hydroxide (28-30%, ~3.0 eq) dropwise to the suspension. The reaction is often accompanied by gas (CO₂) evolution.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates directly from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexanes) to aid in drying.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound. Dry the purified crystals in a vacuum oven.

Data Summary: Comparison of Synthetic Routes

The following table provides a general comparison of the synthetic routes discussed. Yields are highly dependent on specific conditions and optimization.

RouteStarting MaterialKey ReagentsCommon Yield RangeAdvantagesDisadvantages
Aminolysis 5-Fluoro-isatoic AnhydrideNH₄OH70-90%High-yielding, direct, fewer steps.[2]Potential for side reactions if not controlled; starting material may be expensive.
Hydrolysis 2-Amino-5-fluorobenzonitrileH₂SO₄, H₂O₂50-75%Starting material is often readily available.Risk of over-hydrolysis to the carboxylic acid; requires careful monitoring.[3]
Amidation 2-Amino-5-fluorobenzoic AcidSOCl₂, NH₃60-80%Traditional, well-understood chemistry.[8]Multi-step (activation then amination); uses hazardous reagents like SOCl₂.

References

Purification of 2-Amino-5-fluorobenzamide by recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Amino-5-fluorobenzamide by recrystallization, designed for researchers, scientists, and drug development professionals.

Introduction: The Art and Science of Recrystallization

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds. The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the target compound, leaving impurities behind in the solution (mother liquor).[1]

For this compound, a white crystalline solid with a melting point between 143-150 °C, selecting the appropriate solvent and troubleshooting common issues are critical for achieving high purity and yield.[2][3] This guide provides a comprehensive, question-and-answer-based approach to mastering its purification.

Physical & Chemical Properties Reference

A clear understanding of the physical properties of this compound is essential for a successful recrystallization.

PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O[2][3]
Molecular Weight 154.14 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 143–150 °C[2][3]
Boiling Point 259.3 °C (Predicted)[2][3]
General Solubility Soluble in organic solvents like ethanol and acetone[2]

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

Answer: The choice of solvent is the most critical factor in recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or cold temperatures.[1][4][5] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4]

Given that this compound has polar amino (-NH₂) and amide (-CONH₂) groups, as well as a less polar fluorophenyl ring, polar solvents are a good starting point.

Solvent Selection Strategy:

  • Consult Literature: Initial data suggests solubility in ethanol and acetone.[2] These are excellent starting points.

  • Small-Scale Testing: Before committing your entire batch, test the solubility of a small amount (~50-100 mg) of your crude product in various solvents (~1 mL).[4] Observe solubility at room temperature and then upon heating.

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system can be used.[4] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. For this compound, a potential system could be Ethanol (solvent) and Water (anti-solvent).

Solvent Suitability Table

SolventPolarityBoiling Point (°C)Rationale & Expected Performance
Ethanol Polar Protic78Good Candidate. Known to dissolve the compound.[2] The solubility difference between hot and cold ethanol is often ideal for aromatic amides.
Acetone Polar Aprotic56Good Candidate. Known to dissolve the compound.[2] Its low boiling point makes it easy to remove during drying.
Water Polar Protic100Likely Poor as a single solvent. The organic nature of the phenyl ring may limit solubility even when hot. However, it is an excellent choice as an anti-solvent with ethanol or acetone.
Ethyl Acetate Moderately Polar77Possible Candidate. May offer a good balance for dissolving the compound at elevated temperatures. Worth testing.
Toluene Non-polar111Unlikely Candidate. The polar functional groups will likely make the compound insoluble even in hot toluene. May be useful for washing away non-polar impurities.
Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid phase rather than a solid crystal.[6][7] This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the solute's melting point.[6][8][9] Oiled out products are often impure because the liquid droplets can trap impurities more effectively than the solvent.[6][7]

Causes & Solutions:

  • Cause 1: High Impurity Level. Impurities can lower the melting point of your compound into the temperature range of the hot solvent.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of activated charcoal to adsorb impurities (especially colored ones), perform a hot filtration, and then attempt to cool the solution again.[6][8]

  • Cause 2: Solution is too Saturated/Cooling too Fast. The compound is coming out of solution at a temperature above its depressed melting point.

    • Solution 1: Reheat the mixture to form a homogeneous solution, add a small amount of additional hot solvent (10-20%) to lower the saturation point, and allow it to cool much more slowly.[6][10] Insulating the flask can help.

    • Solution 2: Consider a different solvent or solvent system with a lower boiling point.[11]

Q3: My crystal yield is very low. How can I improve it?

Answer: A low yield is a common issue and can often be rectified by careful technique.[12]

Common Causes & Improvement Strategies:

  • Excess Solvent: This is the most frequent cause of poor yield, as a significant portion of your product remains dissolved in the mother liquor even after cooling.[10][12]

    • Strategy: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. If you've already added too much, you can carefully evaporate some of the solvent by gently heating the open flask in a fume hood and then re-cooling.[6]

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), product is lost.

    • Strategy: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature. Use a small amount of extra hot solvent to rinse the flask and filter paper.[11]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Strategy: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of crystals from the solution.[11]

  • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will redissolve some of your product.

    • Strategy: Wash the crystals on the filter with a minimum amount of ice-cold recrystallization solvent.[12]

Q4: I've cooled the solution, but no crystals are forming. What should I do?

Answer: A failure to crystallize usually indicates either a supersaturated solution or the use of too much solvent.[10]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][13]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for other molecules to crystallize upon.[6][14]

  • Cool to a Lower Temperature: If the solution is at room temperature, move it to an ice bath. If it's already in an ice bath, a dry ice/acetone bath could be used, but be cautious as this can cause the product to "crash out" rapidly, trapping impurities.

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then repeat the cooling process.[6][10]

Q5: My final crystals are colored, even after recrystallization. How do I decolorize my product?

Answer: Colored impurities are common in organic synthesis and are often highly conjugated molecules that are present in very small amounts. They can be effectively removed using activated charcoal.

Decolorization Protocol:

  • Dissolve your crude, colored this compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[15]

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal.

  • The resulting filtrate should be colorless. Allow it to cool slowly as you would in a normal recrystallization.[15]

Visualizing the Workflow: Recrystallization & Troubleshooting

This diagram illustrates the decision-making process during the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_troubleshoot Troubleshooting start Crude 2-Amino-5- fluorobenzamide dissolve Dissolve in MINIMUM hot solvent start->dissolve hot_filt Hot Filtration (If insoluble impurities or charcoal present) dissolve->hot_filt Insoluble Impurities or Color Present cool Cool Slowly to Room Temperature dissolve->cool Clear Solution oil_out Product 'Oils Out' dissolve->oil_out  Issue   hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect no_xtal No Crystals Form ice_bath->no_xtal  Issue   wash Wash with MINIMUM ice-cold solvent collect->wash dry Dry Crystals wash->dry final Pure Product dry->final low_yield Low Yield final->low_yield  Check   reheat_add_solvent Reheat, Add More Solvent, Cool Slower oil_out->reheat_add_solvent induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal no_xtal->induce_xtal reduce_solvent Reduce Solvent Volume, Re-cool low_yield->reduce_solvent If mother liquor is concentrated reheat_add_solvent->cool induce_xtal->ice_bath Success induce_xtal->reduce_solvent Failure reduce_solvent->cool

Caption: Recrystallization workflow with integrated troubleshooting loops.

References

Common side reactions in 2-aminobenzamide synthesis and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminobenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical chemical intermediate. Our goal is to equip you with the knowledge to identify, prevent, and resolve common side reactions, thereby improving your yield, purity, and overall success.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to 2-aminobenzamide?

    • What is the general mechanism for the synthesis from isatoic anhydride?

    • My reaction is not working, what are the initial checks I should perform?

  • Troubleshooting Guide: Common Side Reactions & Solutions

    • Issue 1: Low Yield and Presence of Anthranilic Acid Impurity

      • Symptom: Significant amount of a water-soluble acidic byproduct, low yield of 2-aminobenzamide.

      • Probable Cause: Hydrolysis of isatoic anhydride.

      • Solutions & Protocols.

    • Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct

      • Symptom: Precipitation of a solid that is poorly soluble in common organic solvents.

      • Probable Cause: Formation of anthraniloylanthranilic acid.

      • Solutions & Protocols.

    • Issue 3: Gas Evolution and Formation of Aniline

      • Symptom: Vigorous gas evolution (CO2) and detection of aniline in the reaction mixture.

      • Probable Cause: Decarboxylation of anthranilic acid (formed in situ).

      • Solutions & Protocols.

    • Issue 4: Incomplete Reaction or Multiple Byproducts in Synthesis from 2-Nitrobenzonitrile

      • Symptom: Presence of starting material, 2-nitrobenzamide, or 2-aminobenzonitrile.

      • Probable Cause: Incomplete hydrolysis or reduction.

      • Solutions & Protocols.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzamide?

There are several established methods for the synthesis of 2-aminobenzamide. The most frequently employed routes in a laboratory setting include:

  • From Isatoic Anhydride: This is a widely used method involving the reaction of isatoic anhydride with ammonia or an amine. The reaction proceeds via a nucleophilic attack on the carbonyl group, followed by ring-opening and decarboxylation.[1][2][3]

  • From 2-Nitrobenzonitrile: This route involves the simultaneous hydrolysis of the nitrile group to an amide and the reduction of the nitro group to an amine.[4]

  • From Anthranilic Acid: This can be achieved through various methods, including reaction with urea or by first converting the carboxylic acid to an acid chloride or ester followed by amidation.[5][6]

Q2: What is the general mechanism for the synthesis from isatoic anhydride?

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride mechanistically involves an initial nucleophilic attack by an amine on the electrophilic carbonyl group of the anhydride. This is followed by a ring-opening step and subsequent elimination of a molecule of carbon dioxide to yield the final 2-aminobenzamide product.[1][3]

Q3: My reaction is not working, what are the initial checks I should perform?

If you are experiencing a low or no yield, before diving into complex side reactions, it's crucial to verify the basics:

  • Reagent Quality: Ensure your starting materials, especially isatoic anhydride and the amine source, are pure and dry. Moisture can lead to unwanted side reactions.[7][8]

  • Reaction Conditions: Double-check your reaction temperature, time, and stoichiometry. For instance, in the Schotten-Baumann reaction for benzamide synthesis, inadequate mixing in a biphasic system can significantly lower the yield.[7]

  • Inert Atmosphere: For moisture-sensitive reactions, ensure your setup is under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Low Yield and Presence of Anthranilic Acid Impurity
  • Symptom: Your final product is contaminated with a significant amount of a water-soluble acidic byproduct, leading to a lower than expected yield of 2-aminobenzamide.

  • Probable Cause: Hydrolysis of the starting material, isatoic anhydride, to anthranilic acid. This is a common side reaction, especially if there is water present in the reaction mixture.

  • Causality Explained: Isatoic anhydride is susceptible to hydrolysis, particularly under basic or acidic conditions, which cleaves the anhydride ring to form anthranilic acid. This byproduct will not participate in the desired amidation reaction.

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and reagents.To minimize the presence of water, which is the primary cause of hydrolysis.[9]
Reaction Temperature Maintain a controlled, and often lower, reaction temperature.Higher temperatures can accelerate the rate of hydrolysis.
pH Control For reactions involving aqueous bases, add the base slowly and maintain a moderate pH.Strong basic conditions can promote the hydrolysis of isatoic anhydride.[9]

Experimental Protocol: Minimizing Hydrolysis in the Synthesis from Isatoic Anhydride

  • Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or properly stored anhydrous solvents.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Dissolve isatoic anhydride in an appropriate anhydrous solvent (e.g., DMF, dioxane).[1][2] If using aqueous ammonia, add it dropwise to the cooled solution of isatoic anhydride to control the exotherm and minimize localized high concentrations of water and base.

  • Work-up: After the reaction is complete, if anthranilic acid is present, it can be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution. The 2-aminobenzamide will remain in the organic layer, while the deprotonated anthranilic acid will be in the aqueous layer.

Visualizing the Side Reaction: Hydrolysis of Isatoic Anhydride

Isatoic_Anhydride Isatoic Anhydride Anthranilic_Acid Anthranilic Acid (Byproduct) Isatoic_Anhydride->Anthranilic_Acid + H₂O (Hydrolysis) Two_Aminobenzamide 2-Aminobenzamide (Desired Product) Isatoic_Anhydride->Two_Aminobenzamide + NH₃

Caption: Hydrolysis of isatoic anhydride competes with the desired ammonolysis.

Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct
  • Symptom: During the reaction or work-up, a solid precipitates that is sparingly soluble in common organic solvents, making purification difficult.

  • Probable Cause: Formation of anthraniloylanthranilic acid.

  • Causality Explained: This side reaction can occur when using dry methanol and sodium hydroxide, where water contamination can lead to the formation of this byproduct.[9] It is a condensation product of two molecules of anthranilic acid (which may be present from hydrolysis of the starting material).

Parameter Recommendation Rationale
Water Content Strictly control the water content in the reaction mixture.The formation of this byproduct is often linked to the presence of water.[9]
Reaction Temperature Avoid excessive heating.Higher temperatures can favor condensation reactions.
Purification If the byproduct forms, it can sometimes be removed by filtration due to its poor solubility. Recrystallization of the desired product from a suitable solvent system can also be effective.[10]

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which 2-aminobenzamide has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics. Common solvents for recrystallization of benzamides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[10]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Issue 3: Gas Evolution and Formation of Aniline
  • Symptom: You observe vigorous gas evolution (effervescence) during the reaction, and analysis of the crude product shows the presence of aniline.

  • Probable Cause: Decarboxylation of anthranilic acid.[11][12][13][14][15]

  • Causality Explained: If anthranilic acid is formed as a byproduct (see Issue 1), it can undergo decarboxylation, especially when heated, to produce aniline and carbon dioxide. This reaction is often acid-catalyzed.[13][14]

Parameter Recommendation Rationale
Temperature Control Maintain a moderate reaction temperature, typically below 150°C.[11][15]High temperatures promote the decarboxylation of anthranilic acid.
pH Management Avoid strongly acidic conditions if anthranilic acid is present.The decarboxylation of anthranilic acid can be catalyzed by acid.[14]

Experimental Workflow: Preventing Decarboxylation

Start Start: Isatoic Anhydride + NH₃ Hydrolysis Side Reaction: Hydrolysis to Anthranilic Acid Start->Hydrolysis H₂O present Desired_Product Desired Product: 2-Aminobenzamide Start->Desired_Product Anhydrous conditions Decarboxylation Side Reaction: Decarboxylation Hydrolysis->Decarboxylation Heat / Acid Aniline Byproduct: Aniline Decarboxylation->Aniline

Caption: Pathway showing the formation of aniline via hydrolysis and subsequent decarboxylation.

Issue 4: Incomplete Reaction or Multiple Byproducts in Synthesis from 2-Nitrobenzonitrile
  • Symptom: Analysis of the reaction mixture shows the presence of unreacted 2-nitrobenzonitrile, or intermediates such as 2-nitrobenzamide or 2-aminobenzonitrile.

  • Probable Cause: The reaction conditions are not optimal for both the hydrolysis of the nitrile and the reduction of the nitro group to occur completely and concurrently.

  • Causality Explained: This one-pot synthesis requires a delicate balance of reagents and conditions to facilitate two distinct transformations. For instance, using glucose as a reductant in a basic medium generates hydrogen in situ for the reduction of the nitro group, while the basic conditions also promote nitrile hydrolysis.[4] If the reducing agent is not effective enough or the hydrolysis conditions are too mild, a mixture of products will be obtained.

Parameter Recommendation Rationale
Catalyst/Reducing Agent Ensure the chosen catalyst and reducing agent are active and used in the correct stoichiometry. For example, copper can catalyze both the hydrolysis of the cyano group and the reduction of the nitro group.[4]Incomplete reduction or hydrolysis points to an issue with the catalytic system.
Reaction Time & Temperature Optimize the reaction time and temperature. These parameters are critical for driving the reaction to completion.Insufficient time or temperature may lead to incomplete conversion.
Monitoring the Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows for the determination of the optimal reaction time and can indicate if the reaction has stalled.

Experimental Protocol: Synthesis from 2-Nitrobenzonitrile

A reported method involves the use of copper catalysis for the simultaneous hydrolysis of the cyano group and reduction of the nitro group.[4]

  • Reaction Setup: In a suitable reaction vessel, combine 2-nitrobenzonitrile, a copper catalyst, and the appropriate solvent and reagents for hydrolysis and reduction (e.g., a base and a hydrogen source).

  • Heating: Heat the reaction mixture to the optimized temperature and for the required duration.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate and purify the 2-aminobenzamide. This may involve filtration to remove the catalyst, extraction, and recrystallization.

References

Stability and storage conditions for 2-Amino-5-fluorobenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-fluorobenzamide

Welcome to the technical support guide for this compound (CAS RN: 63069-49-8). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

Frequently Asked Questions (FAQs) on Storage and Handling

Question 1: How should I store this compound upon receipt?

Answer: Immediately upon receipt, this compound should be stored in a cool, dry place.[1][2] The recommended storage temperature is between 2–8 °C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and light.[1]

Question 2: The material safety data sheet (MSDS) mentions storing it in a "cool, dry place." What is the acceptable temperature range for long-term storage?

Answer: While "cool, dry place" is a general guideline, for optimal long-term stability, storing this compound at 2–8 °C is recommended.[1] Some suppliers may also suggest ambient temperature storage; however, refrigerated conditions are preferable to minimize the risk of thermal degradation over extended periods.

Question 3: Is this compound sensitive to light?

Answer: Yes, protection from light is a key storage requirement.[1] Exposure to light can potentially lead to photodegradation, which may compromise the purity and integrity of the compound. It is best practice to store the container in a dark location or use an amber vial for aliquots.

Question 4: What are the signs of degradation I should look for?

Answer: this compound is typically a white to off-white crystalline powder.[1] Any significant change in color, such as darkening or the appearance of discoloration, could indicate degradation. Additionally, if you observe clumping or changes in the physical texture of the powder, it may suggest moisture absorption.

Question 5: How should I handle the solid compound when weighing and preparing solutions?

Answer: Handle this compound in a well-ventilated area, and if possible, within a fume hood to avoid inhalation of dust particles.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[3][4] Avoid generating dust during handling.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Color (e.g., yellowing or browning) Exposure to light or air (oxidation)Discard the affected batch and use a fresh, properly stored sample. Ensure future storage is in a dark, airtight container.
Clumping of Powder Moisture absorptionDry the compound under vacuum if the clumping is minor. However, for quantitative experiments, it is advisable to use a fresh sample as moisture can affect the accuracy of weighing.
Inconsistent Experimental Results Compound degradationVerify the purity of your this compound stock. If degradation is suspected, obtain a new batch and compare results.
Poor Solubility in Recommended Solvents Possible degradation or incorrect solvent choiceConfirm the recommended solvents (e.g., ethanol, acetone).[1] If solubility issues persist with a fresh solvent, the compound's integrity may be compromised.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., DMSO, DMF, or ethanol)

  • Calibrated balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the weighed powder to the volumetric flask. Add a portion of the chosen solvent and mix by swirling or vortexing until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Final Volume: Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Storage of Solution: Store the stock solution in a tightly sealed vial, protected from light, at -20°C for short-term storage. For aqueous solutions, it is not recommended to store for more than one day.[5]

Visualization of Stability Assessment Workflow

The following diagram illustrates a decision-making workflow for assessing the stability of this compound if you suspect an issue with your sample.

Stability_Workflow start Start: Suspected Issue with this compound visual_inspection Visually Inspect the Compound (Color, Texture) start->visual_inspection check_storage Review Storage Conditions (Temperature, Light, Moisture) visual_inspection->check_storage No visible change decision_not_ok Compound is Likely Degraded Discard and Use a New Batch visual_inspection->decision_not_ok Visible change (color, clumping) solubility_test Perform a Solubility Test in a Recommended Solvent check_storage->solubility_test Storage conditions are optimal check_storage->decision_not_ok Improper storage purity_analysis Consider Purity Analysis (e.g., HPLC, NMR) solubility_test->purity_analysis Solubility is poor decision_ok Compound is Likely Stable Proceed with Experiment solubility_test->decision_ok Solubility is as expected purity_analysis->decision_ok Purity is confirmed purity_analysis->decision_not_ok Purity is compromised

Caption: Decision workflow for assessing this compound stability.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2–8 °C (Refrigerated)To minimize thermal degradation and ensure long-term stability.
Light Exposure Store in the dark (e.g., in an opaque container or a dark cabinet)To prevent photodegradation.
Moisture Store in a tightly sealed container in a dry environmentThe compound can be hygroscopic; moisture can lead to degradation and affect weighing accuracy.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing/reducing agents[3]To prevent chemical reactions that could degrade the compound.

References

Troubleshooting low yield in Friedel-Crafts acylation of anilines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of anilines. Here, we move beyond standard protocols to address the nuanced chemical principles and practical troubleshooting steps required to achieve success in this notoriously difficult transformation.

The Core Challenge: Why Direct Acylation of Anilines Fails

Before troubleshooting, it is critical to understand the fundamental chemical conflict at the heart of this reaction. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) that relies on a Lewis acid catalyst (e.g., AlCl₃) to generate a potent electrophile (an acylium ion) from an acyl halide or anhydride. The aromatic ring, acting as a nucleophile, then attacks this electrophile.

Aniline presents a significant problem. The amino group (-NH₂) is a strong Lewis base due to the lone pair of electrons on the nitrogen atom.[1][2] The Lewis acid catalyst, being an electron acceptor, reacts preferentially with the most available electron source. Instead of activating the acylating agent, the Lewis acid forms a stable acid-base complex with the aniline's amino group.[3][4][5]

This complexation has two devastating consequences for the reaction:

  • Catalyst Sequestration : The Lewis acid is tied up in the complex with aniline and is no longer available to generate the necessary acylium ion electrophile.[4]

  • Ring Deactivation : Upon complexation, the nitrogen atom acquires a formal positive charge. This transforms the strongly activating, ortho-para directing amino group into a powerful deactivating, meta-directing group via a strong inductive effect.[2][6] This deactivation makes the aromatic ring electron-poor and thus highly unreactive towards electrophilic attack.[7][8]

G cluster_reactants Reactants cluster_product Undesired Product cluster_consequence Consequence Aniline Aniline (Lewis Base) C₆H₅NH₂ Complex Deactivated Lewis Acid-Base Complex [C₆H₅NH₂⁺-AlCl₃⁻] Aniline->Complex Preferential Reaction AlCl3 Lewis Acid Catalyst (e.g., AlCl₃) AlCl3->Complex Result Friedel-Crafts Reaction Fails (No C-Acylation) Complex->Result Leads to

Caption: The fundamental incompatibility in the Friedel-Crafts acylation of aniline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab. The primary solution revolves around a protection-acylation-deprotection strategy.

Question 1: My reaction is not working at all. I mixed my aniline, acyl chloride, and AlCl₃, but I only recovered starting material or a complex precipitate. What happened?

Answer: You have encountered the classic incompatibility described above. The precipitate is likely the salt formed from the Lewis acid-base reaction between your aniline and the AlCl₃ catalyst.[6] This interaction deactivates both the catalyst and the aniline ring, preventing the desired C-acylation (ring acylation) from occurring.

The only reliable path forward is to temporarily "mask" the basicity of the amino group using a protecting group. The most common strategy is to convert the aniline to an acetanilide (an amide) first.[1][9] The nitrogen lone pair in an amide is delocalized by resonance with the adjacent carbonyl group, making it significantly less basic and therefore less reactive towards the Lewis acid catalyst.[10]

Question 2: I've protected my aniline as an acetanilide, but my yield is still very low. What are other potential points of failure?

Answer: Low yields with a protected substrate like acetanilide point to general issues common to all Friedel-Crafts reactions. Here are the most critical factors to investigate:

  • Catalyst Quality and Stoichiometry:

    • Moisture: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, rendering them inactive.[11][12] Always use a freshly opened bottle of catalyst or one that has been stored meticulously in a desiccator. Clumpy or discolored AlCl₃ is a sign of decomposition.[13]

    • Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid, and often a slight excess is beneficial. This is because the ketone product of the reaction also acts as a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[11][12]

  • Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, preferably in an oven overnight and cooled under an inert atmosphere (e.g., nitrogen or argon) just before use.

    • Solvents & Reagents: Use anhydrous grade solvents. Ensure your protected aniline and acylating agent are free of water.

  • Reaction Temperature:

    • Temperature control is crucial. Some acylations proceed well at 0 °C or room temperature, while others may require gentle heating to overcome the activation energy.[11] However, excessive heat can lead to side reactions and decomposition. A good starting point is to follow a literature procedure for a similar substrate and optimize from there.

Question 3: I'm observing a mixture of N-acylated and C-acylated products. How can I favor C-acylation?

Answer: The formation of N-acylated product (di-acylated amine) alongside the desired C-acylated product suggests that your protecting group strategy may not be fully effective or that the reaction conditions are too harsh.

  • Incomplete Protection: Ensure the initial N-acylation (protection step) has gone to completion. Monitor this step by Thin Layer Chromatography (TLC) to confirm the full consumption of the starting aniline.

  • Protecting Group Choice: While an acetyl group is standard, it can sometimes be cleaved under harsh Friedel-Crafts conditions, regenerating the free amine in situ, which then leads to catalyst deactivation. For more robust protection, consider a pivaloyl (Piv) group, which is sterically bulkier and more resistant to cleavage.[14]

  • Reaction Conditions: Try running the Friedel-Crafts acylation at a lower temperature to minimize side reactions.

Question 4: Are there alternative catalysts or methods that are more tolerant of the amine group?

Answer: Yes, the limitations of classical Lewis acids have driven the development of alternative methods.

  • Milder Lewis Acids: For activated systems, sometimes milder Lewis acids like ZnCl₂, FeCl₃, or iodine can be effective and may show less affinity for the nitrogen lone pair.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have been shown to catalyze the acylation of moderately deactivated rings and can sometimes be used with protected anilines.[12]

  • Catalyst-Free Methods: For N-acylation (amide synthesis), methods using acetic acid directly, often aided by microwave irradiation, have been developed as a greener alternative to acyl chlorides and anhydrides.[15][16] While these typically favor N-acylation, they are important to be aware of in the broader context of aniline chemistry. Some research has focused on using metal triflates (e.g., Hf(OTf)₄, Bi(OTf)₃) which can catalyze the C-acylation of anilides in catalytic amounts, reducing the waste associated with stoichiometric AlCl₃.[17][18]

Issue EncounteredProbable Cause(s)Recommended Solution(s)
No C-acylation product; complex precipitate forms. Direct reaction of aniline's amino group with the Lewis acid catalyst.[2][8]Protect the amino group as an amide (e.g., acetanilide) before the Friedel-Crafts step.[1][9]
Low yield even with protected aniline (acetanilide). 1. Deactivated Lewis acid catalyst due to moisture.[12][13]2. Insufficient amount of Lewis acid.[11]3. Non-anhydrous reaction conditions.1. Use fresh, anhydrous Lewis acid from a sealed container.2. Use at least 1.0-1.2 equivalents of Lewis acid.3. Oven-dry all glassware; use anhydrous solvents.
Multiple products observed (isomers, byproducts). 1. Reaction temperature is too high.2. Poor quality or impure starting materials.3. Choice of solvent affecting regioselectivity.[19]1. Optimize temperature, starting at 0 °C and slowly warming.2. Purify starting materials before use.3. Screen different solvents (e.g., CS₂, nitrobenzene, CH₂Cl₂).
Desired product is difficult to isolate from workup. The ketone-catalyst complex requires hydrolysis; emulsions can form.Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring to break the complex.[13]

Key Experimental Protocols

The following protocols outline the essential three-step workflow for the successful para-acylation of aniline.

G Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Step 1: Protection (e.g., Acetic Anhydride) Product_Acyl p-Acyl Acetanilide Acetanilide->Product_Acyl Step 2: Friedel-Crafts Acylation (Acyl Chloride, AlCl₃) Final_Product p-Acyl Aniline (Desired Product) Product_Acyl->Final_Product Step 3: Deprotection (Acid/Base Hydrolysis)

Caption: The three-step workflow for the Friedel-Crafts acylation of aniline.

Protocol 1: Protection of Aniline via Acetylation

This protocol converts aniline to acetanilide, rendering it suitable for Friedel-Crafts acylation.

Materials:

  • Aniline

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Distilled Water

  • Erlenmeyer flasks, ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve aniline (5.0 g, 53.7 mmol) in 150 mL of distilled water.

  • Add acetic anhydride (6.0 mL, 63.6 mmol) to the solution.

  • Separately, prepare a solution of sodium acetate (8.8 g, 107 mmol) in 30 mL of distilled water.

  • Add the sodium acetate solution to the aniline/acetic anhydride mixture while swirling.

  • Cool the mixture in an ice bath and stir vigorously to induce crystallization.

  • Collect the white, solid acetanilide product by vacuum filtration, wash with cold distilled water, and air dry.[20]

  • Confirm purity by melting point and proceed to the next step.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol describes the para-acylation of the protected acetanilide.

Materials:

  • Acetanilide (from Protocol 1)

  • Acyl chloride (e.g., Acetyl chloride)

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Carbon Disulfide (CS₂, anhydrous, Caution: highly flammable and toxic ) or Dichloromethane (anhydrous)

  • Round-bottom flask, reflux condenser (with drying tube), ice bath, magnetic stirrer.

Procedure:

  • Set up an oven-dried 250 mL round-bottom flask with a magnetic stir bar and reflux condenser protected by a calcium chloride drying tube.

  • To the flask, add acetanilide (4.5 g, 33.3 mmol) and 50 mL of anhydrous carbon disulfide.

  • Cool the flask in an ice bath. While stirring, slowly and carefully add anhydrous aluminum chloride (9.0 g, 67.5 mmol) in portions. The mixture will become warm.

  • Once the addition is complete, add the acyl chloride (e.g., acetyl chloride, 2.5 mL, 35.0 mmol) dropwise via an addition funnel.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently reflux for 30 minutes.

  • Cool the reaction mixture back to room temperature.

  • Work-up: Very slowly and carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl in a large beaker in a fume hood.

  • Stir until the ice has melted and the complex has fully decomposed.

  • Isolate the crude product by vacuum filtration, washing with cold water. The crude solid is typically p-acyl acetanilide.

Protocol 3: Deprotection via Hydrolysis

This final step removes the acetyl protecting group to yield the desired acylated aniline.

Materials:

  • Crude p-acyl acetanilide (from Protocol 2)

  • 70% Sulfuric Acid or concentrated HCl

  • Sodium Hydroxide solution (10%)

  • Standard reflux apparatus

Procedure:

  • Place the crude p-acyl acetanilide into a round-bottom flask.

  • Add a solution of 70% sulfuric acid (or concentrated HCl) and heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution by slowly adding 10% NaOH solution until the desired amino ketone product precipitates.

  • Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization.[9]

References

Column chromatography techniques for purifying aminobenzamides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminobenzamides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. Aminobenzamides, with their characteristic basic amino group and polar amide functionality, often present unique purification hurdles on standard silica gel. This resource provides in-depth, field-proven insights and practical solutions to empower you to achieve high-purity aminobenzamide products efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the column chromatography of aminobenzamides, explaining the root cause and providing a systematic approach to resolution.

Question: Why are my aminobenzamide peaks severely tailing or broadening on a silica gel column?

Answer: This is the most common issue and is primarily caused by strong secondary interactions between the basic amine functional group of the aminobenzamide and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This acid-base interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a non-uniform elution front and asymmetrical, tailing peaks.[1] A tailing factor greater than 1.2 is a clear indicator of this issue.[1]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase.[2][4]

    • Action: Add 1-3% triethylamine (TEA) or a similar volatile base like pyridine to your eluent system (e.g., Ethyl Acetate/Hexane).[2][5] Equilibrate the column with at least two column volumes of this modified mobile phase before loading your sample to ensure the silica is fully deactivated.[2]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Action:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amino-functionalized silica: This stationary phase has a less acidic surface and can improve peak shape for basic analytes.[6]

      • Reversed-Phase (C18): For some aminobenzamides, particularly more polar ones, reversed-phase chromatography can be a highly effective alternative.[2][7]

Question: My aminobenzamide product is not eluting from the column, even with a highly polar solvent system (e.g., 100% Ethyl Acetate or Methanol/DCM). What's happening?

Answer: This issue, often referred to as "irreversible adsorption," is an extreme case of the acid-base interaction mentioned previously.[2] The aminobenzamide may be so strongly bound to the acidic sites on the silica that even highly polar solvents cannot displace it. Another possibility is that your compound is unstable on silica and is decomposing on the column.[2][8]

Solutions:

  • Test Compound Stability: Before committing your entire batch to a column, test for stability.

    • Action: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[8]

  • Use a Deactivated Stationary Phase: The most effective solution is to avoid the acidic environment of standard silica gel.

    • Action: Switch to a column packed with alumina or use the triethylamine-modified mobile phase approach described above.[5]

  • Flush with a Stronger, Basic Eluent: In an attempt to salvage the compound from the column, you can try a more aggressive mobile phase.

    • Action: Prepare a solution of 5-10% methanol in dichloromethane and add 2-3% ammonium hydroxide.[8] This highly polar and basic mixture may be able to displace the strongly bound aminobenzamide.

Question: I'm seeing poor separation between my aminobenzamide and a closely related impurity. How can I improve the resolution?

Answer: Poor resolution can stem from several factors, including an unoptimized mobile phase, column overloading, or a poorly packed column.[2][3]

Solutions:

  • Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[9][10]

    • Action: Systematically test various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol). Aim for a solvent system that provides an Rf value of approximately 0.25-0.35 for your target compound and maximizes the distance between it and the impurity spot.[2]

  • Employ Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution is the next logical step.[11]

    • Action: Start with a less polar mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent. This will sharpen the peaks of later-eluting compounds and can significantly improve resolution.[11]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation, leading to broad, overlapping peaks.[3][12]

    • Action: As a general rule, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel. If you are overloading, either reduce the amount of sample or use a larger column.

Frequently Asked Questions (FAQs)

Q1: Should I use isocratic or gradient elution for my aminobenzamide purification?

A1: The choice depends on the complexity of your sample mixture.[13][14]

  • Isocratic Elution: Use this method when your TLC shows good separation between your desired compound and impurities with a single solvent system. It is simpler to set up and more reproducible.[15][13]

  • Gradient Elution: This is preferred for complex mixtures where components have a wide range of polarities. It generally provides better resolution, sharper peaks for later eluting compounds, and can reduce the overall run time.[11][16]

Q2: What is "dry loading" and when is it recommended for aminobenzamides?

A2: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or another inert support) before being loaded onto the column.[2][17] This is highly recommended if your aminobenzamide has poor solubility in the initial, less polar mobile phase of your chromatography.[5][17] Dissolving the sample in a strong, polar solvent and loading it directly can severely compromise the separation.

Q3: Can I use reversed-phase chromatography to purify aminobenzamides?

A3: Yes, reversed-phase chromatography (e.g., with a C18 column) can be an excellent alternative, especially for more polar aminobenzamides.[2][7] For basic compounds like aminobenzamides, it is often advantageous to use a mobile phase with a pH adjusted to be at least two units above the amine's pKa. This keeps the compound in its neutral, free-base form, which is more hydrophobic and will be retained and separated more effectively on the non-polar stationary phase.[4]

Q4: How do I choose the right detection method for my aminobenzamide during column chromatography?

A4: Most aminobenzamides contain an aromatic ring and are therefore UV-active.

  • UV Detection: If you have an automated flash chromatography system, setting the detector to a wavelength where your compound absorbs (typically around 254 nm) is the most common method.

  • TLC Spotting: For manual column chromatography, you will collect fractions and spot them on a TLC plate.[10] After elution, you can visualize the spots under a UV lamp. Staining with potassium permanganate can also be effective for visualizing many organic compounds if they are not UV-active.

Experimental Protocols & Data

Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives an Rf value of approximately 0.25-0.35 for the target aminobenzamide.[2]

  • Mobile Phase Preparation: Prepare the chosen eluent and add 1-3% triethylamine (TEA) by volume.[2][5]

  • Column Packing: Wet-pack the column with the prepared mobile phase containing TEA. Ensure the packing is uniform to prevent channeling.[18]

  • Equilibration: Flush the packed column with at least two column volumes of the mobile phase with TEA to deactivate the acidic sites on the silica.[2][5]

  • Sample Loading: Dissolve the crude sample in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica bed.[17][19] Alternatively, perform a dry load (see Protocol 2).

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

Protocol 2: Dry Loading Technique
  • Sample Preparation: Dissolve your crude aminobenzamide in a suitable solvent (e.g., dichloromethane, methanol).

  • Adsorption: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your sample).[17]

  • Solvent Removal: Gently remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder.[5][17]

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column.

  • Elution: Gently add a layer of sand on top of the sample layer and proceed with elution as described in Protocol 1.[17][18]

Data Summary Table
ParameterRecommendation for AminobenzamidesRationale
Stationary Phase Silica Gel (+1-3% TEA in eluent), Alumina, Amino-functionalized Silica, or Reversed-Phase C18The basic amine group interacts strongly with acidic silanols on standard silica, causing peak tailing. Modifiers or alternative phases mitigate this.[1][2][4]
Mobile Phase (Normal) Hexane/Ethyl Acetate or Dichloromethane/Methanol + 1-3% TriethylamineThe non-polar/polar solvent mixture allows for elution control, while the basic additive deactivates the silica surface.[2][5]
TLC Rf Target 0.25 - 0.35Provides the optimal balance between retention on the column and reasonable elution time, leading to better separation.[2]
Sample Load 1-5% of silica gel mass (w/w)Prevents column overloading, which leads to band broadening and poor resolution.[3]

Visual Workflow Guides

Troubleshooting Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_amine Is the compound an aminobenzamide or basic amine? start->check_amine add_tea Add 1-3% Triethylamine (TEA) to the mobile phase check_amine->add_tea Yes check_stability Is the compound stable on silica? (Test on TLC) check_amine->check_stability No/Unsure success Improved Peak Shape add_tea->success change_phase Switch to a different stationary phase check_stability->change_phase No (Degradation) alumina Alumina (Basic or Neutral) change_phase->alumina amino_silica Amino-functionalized Silica change_phase->amino_silica reversed_phase Reversed-Phase (C18) change_phase->reversed_phase alumina->success amino_silica->success reversed_phase->success

Caption: Decision workflow for troubleshooting peak tailing.

Solvent Loading Decision Logic

G start Prepare to Load Sample check_solubility Is the aminobenzamide soluble in the initial, weak eluent? start->check_solubility wet_load Wet Loading: Dissolve in a minimum amount of eluent and apply to column. check_solubility->wet_load Yes dry_load Dry Loading: Pre-adsorb sample onto silica gel. check_solubility->dry_load No proceed Proceed with Elution wet_load->proceed dissolve Dissolve sample in a stronger, volatile solvent. dry_load->dissolve add_silica Add silica gel to the sample solution. dissolve->add_silica rotovap Evaporate solvent until a free-flowing powder. add_silica->rotovap load_powder Add the dry powder to the column top. rotovap->load_powder load_powder->proceed

Caption: Logic for choosing between wet and dry sample loading.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-5-fluorobenzamide and 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, halogenated anthranilamides serve as pivotal building blocks for the synthesis of a diverse array of therapeutic agents, including those with anti-inflammatory, anticonvulsant, and antimicrobial properties. Among these, 2-Amino-5-fluorobenzamide and its chloro-analogue, 2-Amino-5-chlorobenzamide, are of significant interest due to the profound impact of the halogen substituent on the physicochemical and pharmacological properties of the final drug substance.

This guide provides an in-depth, comparative analysis of the synthetic routes to these two key intermediates. By examining the nuances of their preparation, from starting materials to final products, we aim to equip researchers with the practical insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Synthetic Metrics

ParameterThis compound2-Amino-5-chlorobenzamide
Primary Starting Material 5-Fluoroisatoic AnhydrideMethyl Anthranilate
Typical Overall Yield Good to Excellent>85%[1]
Key Reaction Steps AmmonolysisChlorination, Ammonolysis
Reaction Conditions Mild to moderateLow temperature chlorination, elevated temperature and pressure for ammonolysis[1][2]
Safety Considerations Handling of ammoniaUse of corrosive and oxidizing reagents (glacial acetic acid, sodium hypochlorite)[2]

Synthetic Pathways: A Detailed Examination

The choice of synthetic strategy for these halogenated benzamides is often dictated by the availability and cost of starting materials, as well as the desired scale of production. Here, we dissect the most common and efficient methods for preparing each compound.

The Synthesis of 2-Amino-5-chlorobenzamide: A Two-Step Approach

A widely adopted and efficient method for the synthesis of 2-Amino-5-chlorobenzamide begins with the readily available methyl anthranilate. This two-step process involves an initial electrophilic chlorination followed by ammonolysis.

Workflow for 2-Amino-5-chlorobenzamide Synthesis

cluster_0 Step 1: Chlorination cluster_1 Step 2: Ammonolysis Methyl Anthranilate Methyl Anthranilate Chlorination Reaction Chlorination Reaction Methyl Anthranilate->Chlorination Reaction  NaOCl, Glacial Acetic Acid  DCM/Water, < -5°C Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate Chlorination Reaction->Methyl 2-amino-5-chlorobenzoate  Yield: ~95% Ammonolysis Reaction Ammonolysis Reaction Methyl 2-amino-5-chlorobenzoate->Ammonolysis Reaction  Aqueous Ammonia  100-150°C, 2-4 MPa 2-Amino-5-chlorobenzamide 2-Amino-5-chlorobenzamide Ammonolysis Reaction->2-Amino-5-chlorobenzamide  Yield: ~90%

Caption: A two-step synthesis of 2-Amino-5-chlorobenzamide.

Causality in Experimental Choices:

The initial chlorination of methyl anthranilate is a critical step that leverages the directing effects of the amino and ester groups. The use of sodium hypochlorite in the presence of glacial acetic acid provides a controlled source of electrophilic chlorine. Conducting the reaction at sub-zero temperatures (-5°C or lower) is crucial to minimize the formation of undesired side products and ensure regioselectivity at the 5-position. The subsequent ammonolysis of the chlorinated ester is typically performed in an autoclave under elevated temperature and pressure. This is necessary to drive the reaction to completion, as the ester is relatively unreactive towards ammonia at ambient conditions. The use of a sealed vessel is essential to maintain the concentration of ammonia and achieve a high conversion rate.[1][2]

The Synthesis of this compound: A Direct Approach from 5-Fluoroisatoic Anhydride

The synthesis of this compound can be efficiently achieved through the ammonolysis of 5-fluoroisatoic anhydride. This method offers a more direct route compared to the multi-step synthesis often required for the chloro-analogue.

Workflow for this compound Synthesis

cluster_0 Ammonolysis 5-Fluoroisatoic Anhydride 5-Fluoroisatoic Anhydride Reaction with Ammonia Reaction with Ammonia 5-Fluoroisatoic Anhydride->Reaction with Ammonia  Aqueous Ammonia This compound This compound Reaction with Ammonia->this compound  Followed by workup

Caption: Direct synthesis of this compound.

Causality in Experimental Choices:

Isatoic anhydrides are valuable precursors for the synthesis of anthranilamides. The reaction with a nucleophile, such as ammonia, proceeds via an initial attack at the more electrophilic carbonyl group (C2), leading to ring-opening and the formation of an intermediate carbamic acid. This intermediate readily decarboxylates to yield the corresponding 2-aminobenzamide. While specific, detailed protocols for the ammonolysis of 5-fluoroisatoic anhydride are not as widely published as those for its chlorinated counterpart, the general reactivity of isatoic anhydrides with ammonia suggests a straightforward and high-yielding transformation. The reaction of isatoic anhydride with aqueous ammonia is known to produce anthranilamide.[3] It is important to note that the reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield and purity of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzamide[2]

Step 1: 5-Chlorination of Methyl Anthranilate

  • In a vessel maintained at -15°C to 0°C, add 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid, and 100 mL of water.

  • Cool the mixture to between -10°C and -8°C.

  • Slowly add 100 g of a 10% (w/w) sodium hypochlorite solution while maintaining the temperature at -8°C.

  • Stir the reaction mixture for 30 minutes.

  • Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate as a white crystal. The reported yield is 95%.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

  • In a high-pressure autoclave, add 10 g of methyl 2-amino-5-chlorobenzoate and 30 g of a 25% (w/w) aqueous ammonia solution.

  • Heat the mixture to a temperature between 100°C and 150°C, with the pressure reaching 2-4 MPa.

  • Maintain these conditions for 12 hours.

  • After cooling and depressurizing, separate the solvent.

  • Dissolve the resulting crystals in dichloromethane, treat with activated carbon at 70-80°C for 1 hour, and filter to obtain the final product. The reported yield is 90%.

Protocol 2: Proposed Synthesis of this compound

This protocol is based on the general reactivity of isatoic anhydrides with ammonia.[3]

  • To a stirred solution of aqueous ammonia, add 5-fluoroisatoic anhydride in portions at room temperature.

  • The reaction mixture is then gently heated to facilitate the reaction and subsequent decarboxylation. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent to afford this compound.

Comparative Analysis and Discussion

The synthesis of 2-Amino-5-chlorobenzamide is a well-established, high-yielding process. However, it involves the use of corrosive and oxidizing reagents and requires specialized equipment (autoclave) for the high-pressure ammonolysis step. This may present challenges in terms of safety and scalability for some laboratories.

In contrast, the proposed synthesis of this compound from 5-fluoroisatoic anhydride appears to be a more direct and potentially milder route. The primary challenge for this synthesis lies in the commercial availability and cost of 5-fluoroisatoic anhydride. However, for laboratories equipped for its synthesis or with access to a reliable supplier, this route could offer a more streamlined approach.

The choice between these two synthetic pathways will ultimately depend on a laboratory's specific resources, expertise, and the desired scale of production. For large-scale industrial synthesis, the cost-effectiveness of the starting materials for the chloro-analogue may be a deciding factor. For smaller-scale research and development, the potentially simpler and milder conditions for the fluoro-analogue's synthesis could be more advantageous.

Conclusion

Both this compound and 2-Amino-5-chlorobenzamide are valuable intermediates in drug discovery. The synthetic routes presented in this guide highlight the distinct approaches required for their preparation, influenced by the nature of the halogen substituent. A thorough understanding of these synthetic methodologies, including the rationale behind the experimental choices, is essential for researchers to efficiently and safely produce these important building blocks for the advancement of pharmaceutical research.

References

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzophenones

The benzophenone scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and its utility as a photoinitiator. The strategic incorporation of fluorine atoms into this structure profoundly modulates its physicochemical properties, enhancing metabolic stability, altering lipophilicity, and improving binding affinity to biological targets. This guide provides a comparative analysis of the principal synthetic strategies for accessing fluorinated benzophenones, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols. We will dissect four major synthetic paradigms: Friedel-Crafts Acylation, Grignard Reagent-based Synthesis, Suzuki-Miyaura Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr).

Route 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for forming the aryl-carbonyl bond, involving an electrophilic aromatic substitution where an aromatic ring attacks a highly electrophilic acylium ion.

Pillar 1: Expertise & Mechanistic Causality

The reaction is initiated by activating an acylating agent (e.g., a fluorinated benzoyl chloride) with a strong Lewis acid, typically aluminum chloride (AlCl₃).[1] This generates a resonance-stabilized acylium ion.[2] The fluorinated aromatic substrate then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion). A base, usually the AlCl₄⁻ complex, abstracts a proton to restore aromaticity, yielding the benzophenone product.[1]

Key Experimental Choice: The choice and stoichiometry of the Lewis acid are critical. The product ketone is a Lewis base and will form a complex with the AlCl₃ catalyst.[3] Therefore, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required.

Causality: Fluorine is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. This deactivation can make Friedel-Crafts reactions on highly fluorinated arenes challenging, often requiring harsher conditions or more potent catalytic systems.[2] The acetyl group, for instance, is a deactivating group that necessitates a stoichiometric amount of a strong Lewis acid and potentially elevated temperatures to drive the reaction.[4]

Friedel_Crafts_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization AcylCl Fluorinated Acyl Chloride Acylium Acylium Ion [R-C≡O]⁺ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Arenium Ion) Arene Fluorinated Arene Arene->Sigma + Acylium Ion Product Fluorinated Benzophenone Sigma->Product + AlCl₄⁻ AlCl4 AlCl₄⁻ HCl HCl AlCl4->HCl Grignard_Synthesis_Workflow Start Fluorinated Aryl Halide Grignard Grignard Reagent (Ar-MgX) Start->Grignard + Mg Mg Mg⁰ / Anhydrous Ether Alkoxide Alkoxide Intermediate Grignard->Alkoxide + Carbonyl Carbonyl Fluorinated Benzaldehyde Addition Nucleophilic Addition Alcohol Diaryl Carbinol (Secondary Alcohol) Alkoxide->Alcohol Workup Workup Acidic Workup (e.g., H₃O⁺) Product Fluorinated Benzophenone Alcohol->Product Oxidation Oxidation Oxidation (e.g., PCC, TEMPO) Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X L₂ Pd0->PdII_1 Oxidative Addition ArX Fluorinated Benzoyl-X ArBOH2 Arylboronic Acid + Base PdII_2 Ar-Pd(II)-Ar' L₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Fluorinated Benzophenone PdII_2->Product SNAr_Mechanism cluster_0 Step 1: Addition (Slow) cluster_1 Step 2: Elimination (Fast) Substrate Activated Fluorinated Aryl Halide (Ar-F) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Meisenheimer->Product - F⁻ LeavingGroup F⁻

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-5-fluorobenzamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Raw Material Integrity in Scientific Advancement

In the realms of pharmaceutical research, drug development, and materials science, the starting materials are the bedrock upon which successful outcomes are built. The purity, structural integrity, and consistency of chemical reagents like 2-Amino-5-fluorobenzamide are not mere details; they are critical determinants of experimental reproducibility, product efficacy, and ultimately, patient safety.[1][2] The assumption that a labeled bottle contains exactly what it purports to, in the required purity, can be a perilous one. Variations in synthetic routes, purification methods, and storage conditions among suppliers can introduce impurities, isomeric contaminants, or polymorphic differences that can have profound, and often unforeseen, consequences on downstream applications.

This guide provides a comprehensive framework for the spectroscopic evaluation of this compound sourced from different suppliers. As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to instill a mindset of rigorous, independent verification. We will explore the "why" behind the "how," delving into the causality of experimental choices and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who understand that the foundation of groundbreaking science lies in the quality of its most basic components.

The Subject of Our Investigation: this compound

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring an aromatic ring substituted with an amino group, a carboxamide, and a fluorine atom, presents a rich landscape for spectroscopic analysis. Each functional group provides a unique set of signals that, when taken together, create a distinct spectroscopic fingerprint.

Experimental Workflow: A Multi-Pronged Approach to Quality Assessment

A robust quality assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. Our investigation will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample_Acquisition Acquire Samples (Supplier A, B, C) Sample_Login Log and Document (Batch Numbers, CoA) Sample_Acquisition->Sample_Login Sample_Prep Prepare for Analysis (Dissolution, Pelleting) Sample_Login->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Processing Process Spectra NMR->Data_Processing IR->Data_Processing MS->Data_Processing Data_Comparison Compare Data vs. Reference & Suppliers Data_Processing->Data_Comparison Conclusion Draw Conclusions on Quality & Purity Data_Comparison->Conclusion

Figure 1: A generalized workflow for the spectroscopic comparison of chemical reagents from multiple suppliers.

Methodologies: The Science Behind the Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and will allow for the observation of exchangeable protons (NH₂ and CONH₂).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16-64 scans are usually adequate.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same spectrometer as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

  • Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single sharp singlet is expected.

  • Processing: Process the FID and reference the spectrum appropriately (e.g., using an external standard like CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the this compound sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster analysis of the solid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and reveal the presence of impurities.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed in positive ion mode.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

  • Processing: Analyze the resulting mass spectrum for the presence of the protonated molecule [M+H]⁺ and any other significant ions.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for a high-purity sample of this compound. These values are based on established principles of spectroscopy and data from structurally similar compounds.[3][4][5][6][7][8][9][10]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6bs1HCONH
~7.4dd1HAr-H
~7.1bs1HCONH
~6.9dt1HAr-H
~6.7dd1HAr-H
~5.9bs2HNH

bs = broad singlet, dd = doublet of doublets, dt = doublet of triplets

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C =O
~156 (d)C -F
~145C -NH₂
~120 (d)Ar-C
~118 (d)Ar-C
~115 (d)Ar-C
~114Ar-C

(d) indicates a doublet due to C-F coupling.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (NH₂)
3300-3150Strong, BroadN-H stretch (CONH₂)
~1660StrongC=O stretch (Amide I)
~1620MediumN-H bend (NH₂)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongC-F stretch
~820StrongC-H bend (out-of-plane)

Table 4: Expected Mass Spectrometry Data (ESI+)

m/zAssignment
155.06[M+H]⁺
138.06[M+H - NH₃]⁺

Visualizing the Structure and Key Spectroscopic Features

Figure 2: Chemical structure and key expected spectroscopic features of this compound.

Results and Discussion: Interpreting the Comparative Data

After acquiring the spectroscopic data for this compound from multiple suppliers (hypothetically named Supplier A, Supplier B, and Supplier C), the real analytical work begins. The objective is to compare the data from each supplier against the expected reference data and against each other.

A Hypothetical Comparative Scenario:

Let's imagine the following outcomes:

  • Supplier A: The ¹H NMR spectrum is clean, with all peaks matching the expected chemical shifts and multiplicities. The integration values are correct. The ¹³C and ¹⁹F NMR spectra are also as expected. The IR spectrum shows all the characteristic bands, and the mass spectrum shows a strong signal for the protonated molecule with minimal fragmentation.

  • Supplier B: The ¹H NMR spectrum shows all the expected peaks for this compound. However, there are small, additional peaks in the aromatic region that do not correspond to the main compound. The integration of these peaks suggests an impurity level of approximately 2-3%. The mass spectrum confirms the presence of a second component with a different molecular weight.

  • Supplier C: The ¹H NMR spectrum is largely correct, but the peaks are broader than those from Supplier A. The broad singlet for the NH₂ protons is significantly shifted downfield. The IR spectrum shows a broader O-H stretching region than expected. This could indicate the presence of residual water or a different polymorphic form.

Interpretation and Actionable Insights:

  • Supplier A would be considered the highest quality source in this scenario. The spectroscopic data is consistent with a high-purity, structurally correct compound.

  • Supplier B 's material contains a detectable impurity. The next step would be to attempt to identify this impurity through further analysis of the mass spectrum and potentially 2D NMR experiments. For sensitive applications, this material may be unsuitable.

  • Supplier C 's product raises questions about its physical properties. The broadness of the NMR signals could be due to paramagnetic impurities or issues with sample preparation, but the IR data suggests the presence of water. A Karl Fischer titration to quantify the water content would be a prudent next step.

The Importance of the Certificate of Analysis (CoA):

While this guide advocates for independent verification, the Certificate of Analysis provided by the supplier is the first point of reference.[11] It should provide information on the purity of the material and the analytical techniques used to determine it. However, the level of detail on a CoA can vary significantly between suppliers. A good CoA will include copies of the actual spectra. Always critically evaluate the CoA and do not take the stated purity at face value without your own confirmatory analysis.

Conclusion: A Commitment to Quality

The rigorous spectroscopic comparison of raw materials is not an academic exercise; it is a fundamental aspect of good scientific practice. By employing a multi-technique approach and understanding the principles behind the data, researchers can make informed decisions about the suitability of a chemical for their specific application. This diligence protects the integrity of their research, prevents costly and time-consuming troubleshooting, and ultimately contributes to the advancement of science and technology. Always remember: Trust, but verify.

References

Confirming the Structure of 2-Amino-5-fluorobenzamide Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For researchers working with novel 2-Amino-5-fluorobenzamide derivatives, which are key pharmacophores in various therapeutic areas, establishing the precise atomic arrangement is paramount. This guide provides an in-depth comparison of the three primary analytical techniques for structural elucidation — Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure self-validating and reproducible results.

The Imperative of Structural Confirmation

The introduction of a fluorine atom into a benzamide scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, even minor positional isomers can exhibit vastly different pharmacological profiles. Therefore, the choice of analytical technique, or more often the synergistic use of multiple techniques, is a critical decision in the development pipeline.

A Comparative Overview of Key Analytical Techniques

The selection of an analytical method is often guided by the specific question at hand, the nature of the sample, and the desired level of structural detail. Below is a comparative summary of the primary techniques.

FeatureNMR SpectroscopyMass SpectrometryX-Ray Crystallography
Information Provided Detailed connectivity, stereochemistry, and dynamic information in solution.Molecular weight and elemental composition; fragmentation patterns reveal structural motifs.Precise 3D atomic coordinates in the solid state, including bond lengths and angles.
Sample Requirements 5-25 mg for ¹H, 50-100 mg for ¹³C; soluble in deuterated solvents.[3]Micrograms to nanograms; sample must be ionizable.High-quality single crystal (typically >50 µm).
Strengths Non-destructive; provides rich information about the molecule's solution-state structure and dynamics.High sensitivity; provides definitive molecular weight.Provides the "gold standard" for absolute structure determination.[4]
Weaknesses Lower sensitivity compared to MS; complex spectra for large molecules.Does not provide stereochemical information; fragmentation can be complex to interpret.Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state, which may differ from the solution state.[4][5]
Application to this compound Excellent for confirming the substitution pattern on the aromatic ring and the connectivity of the amide group. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom.[6][7]Ideal for confirming the molecular formula and identifying impurities. Fragmentation patterns can help to confirm the core structure.[8][9]Unambiguously determines the entire 3D structure, including the planarity of the molecule and intermolecular interactions in the crystal lattice.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, it will reveal the substitution pattern on the aromatic ring through the splitting patterns of the aromatic protons.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are highly indicative of their functional group and hybridization state.[11][12]

  • ¹⁹F NMR: This is a crucial experiment for any fluorinated compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus to observe.[7][13] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and coupling to nearby protons (¹H-¹⁹F coupling) provides definitive evidence of its position on the aromatic ring.[14]

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR experiments are employed to establish correlations between different nuclei. For instance, a COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment can establish long-range correlations between protons and carbons, helping to piece together the entire molecular skeleton.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.5-7.8br s--NH₂ (amide)
7.2-7.4ddJ(H,H) ≈ 9, J(H,F) ≈ 4H-6
6.8-7.0dddJ(H,H) ≈ 9, J(H,H) ≈ 3, J(H,F) ≈ 9H-4
6.6-6.8ddJ(H,H) ≈ 3, J(H,F) ≈ 5H-3
5.0-5.5br s--NH₂ (amino)
¹³C ~170s-C=O
~158d¹J(C,F) ≈ 240C-5
~145s-C-2
~120d³J(C,F) ≈ 8C-1
~118d²J(C,F) ≈ 22C-4
~116d²J(C,F) ≈ 25C-6
~115d³J(C,F) ≈ 7C-3
¹⁹F -115 to -125m-Ar-F
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3][15] DMSO-d₆ is often preferred for its ability to slow down the exchange of amide and amine protons with water, resulting in sharper peaks.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrumentation Setup: Insert the NMR tube into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.[16]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Acquire a proton-decoupled 1D ¹⁹F NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[17][18][19]

Figure 1: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20] It is indispensable for confirming the molecular weight of a compound and deducing its elemental formula.

  • Ionization Technique: The choice of ionization technique is critical. For relatively small and polar molecules like this compound derivatives, Electrospray Ionization (ESI) is a soft ionization method that is well-suited for generating intact molecular ions.[21]

  • Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they can provide highly accurate mass measurements, allowing for the confident determination of the elemental formula.[22]

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can provide valuable clues about the molecule's structure.[23][24][25]

  • Molecular Formula: C₇H₇FN₂O

  • Exact Mass: 154.0542

  • Expected [M+H]⁺: 155.0620

  • Key Fragmentation Pathways:

    • Loss of NH₃ (-17 Da) from the amide and/or amino group.

    • Loss of H₂NCO (-43 Da) corresponding to the benzamide core.

    • Cleavage of the C-N amide bond.

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[26]

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. The instrument parameters (e.g., capillary voltage, gas flow rates) should be optimized to achieve stable and efficient ionization.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • High-Resolution MS: If using a high-resolution instrument, determine the accurate mass of the molecular ion and use it to confirm the elemental formula.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and acquire an MS/MS spectrum to observe the fragmentation pattern.

  • Data Analysis: Compare the observed m/z values and fragmentation pattern with the expected values for the proposed structure.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of 2-Amino-5-fluorobenzamide, a key building block in medicinal chemistry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Purity for this compound

This compound (CAS No: 63069-49-8) is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its molecular structure, featuring an amino group, a carboxamide, and a fluorine atom on the benzene ring, offers multiple points for chemical modification. The fluorine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, a common strategy in modern drug design.

However, the synthetic route to this compound, often involving the reaction of isatoic anhydride with an amine source, can introduce a range of impurities.[2][3] These can include unreacted starting materials, isomeric byproducts, and degradation products, all of which can have a profound impact on downstream reactions and the biological activity of the final compound. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the quality and integrity of this critical intermediate.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A truly robust validation strategy employs a combination of chromatographic and spectroscopic methods to both quantify the main component and identify any potential impurities. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Why HPLC is a Primary Choice:

The polarity of this compound, imparted by the amino and amide functional groups, makes it well-suited for reversed-phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for excellent separation of compounds with varying polarity.

Experimental Protocol: RP-HPLC Method

This protocol is a representative method adapted from validated procedures for similar aromatic amines and benzamides.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mass spectrometry compatibility, if desired)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation and Purity Calculation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A typical workflow for purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is excellent for the primary purity assessment, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts.

Why GC-MS is a Necessary Complement:

Direct analysis of this compound by GC is challenging due to its polarity and relatively low volatility.[6][7] Therefore, a derivatization step is typically required to make the molecule more amenable to GC analysis. This process involves converting the polar -NH2 and -CONH2 groups into less polar, more volatile derivatives.

Experimental Protocol: GC-MS with Derivatization

This protocol is based on established methods for the GC-MS analysis of amino compounds.[7]

Instrumentation:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Electron Ionization (EI) source

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (solvent)

  • Anhydrous Sodium Sulfate

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the synthesized this compound into a reaction vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 40-500 m/z
Data Interpretation:

The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern, confirming its identity. The chromatogram will reveal the presence of any volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-MS heat->inject separate Separation in GC Column inject->separate detect MS Detection separate->detect identify Identify Peaks by Mass Spectra detect->identify quantify Quantify Impurities identify->quantify

Caption: The workflow for the GC-MS analysis of this compound, including the crucial derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds and can also be used for quantitative analysis (qNMR).

Why NMR is Authoritative:

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the correct structure of the synthesized this compound. Furthermore, ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a highly sensitive and selective method for purity determination.[8] Quantitative NMR (qNMR) allows for the direct determination of purity against a certified internal standard without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic anhydride for ¹H qNMR, trifluoroacetic acid for ¹⁹F qNMR)

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of DMSO-d₆.

  • For qNMR, add a precisely weighed amount of the internal standard to the NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons will appear in the range of 6.5-8.0 ppm. The amide and amine protons will be visible as broad singlets.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon will be in the range of 165-170 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single peak is expected for the fluorine atom on the aromatic ring.

Data Interpretation:

The chemical shifts and coupling constants in the NMR spectra should be consistent with the structure of this compound. The purity can be calculated in qNMR by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Comparative Analysis of Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantitative purity assessment of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Structural confirmation and absolute purity determination (qNMR).
Sample Requirements Soluble in mobile phase.Volatile or derivable to be volatile.Soluble in a deuterated solvent.
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.Excellent, provides unambiguous structural information.
Quantification Relative (area %) or external/internal standard calibration.External/internal standard calibration.Absolute quantification with an internal standard (qNMR).
Throughput HighModerate (derivatization step)Low to Moderate

Potential Impurities in the Synthesis of this compound

A key aspect of a robust purity validation is anticipating potential impurities. Based on the common synthesis from isatoic anhydride, the following impurities should be considered:[2][3][9]

  • Unreacted Starting Materials: Residual isatoic anhydride or the amine source.

  • Isomeric Byproducts: If substituted anilines are used, positional isomers may form.

  • Hydrolysis Products: The amide functionality can be susceptible to hydrolysis back to the carboxylic acid under certain conditions.

  • Degradation Products: Exposure to harsh conditions (e.g., strong acid/base, high temperature) can lead to decomposition.

The choice of analytical methods should be guided by the physicochemical properties of these potential impurities.

Alternative Compounds and Their Significance

While this compound is a valuable building block, other halogenated and substituted benzamides are also important in drug discovery. For instance, 2-Amino-5-chlorobenzamide and 2-Amino-5-bromobenzamide are used in the synthesis of various bioactive molecules.[10] The choice between these analogs often depends on the desired electronic properties and the specific synthetic route for the target molecule. Structure-activity relationship (SAR) studies often explore these different halogen substitutions to optimize the biological activity of a lead compound.

Conclusion: A Holistic and Self-Validating Purity Assessment

Validating the purity of synthesized this compound requires a comprehensive and logical approach. By combining the quantitative power of HPLC, the impurity-profiling strength of GC-MS, and the structural certainty of NMR, researchers can establish a self-validating system that ensures the quality and reliability of their chemical matter. This multi-technique strategy is not merely a procedural checklist but a scientifically-grounded methodology that underpins the integrity of the entire drug discovery and development process.

References

A Comparative Guide to Catalysts in 2-Aminobenzophenone Synthesis: From Palladium to Metal-Free Systems

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-aminobenzophenones is a cornerstone of medicinal chemistry, providing the essential scaffold for a wide range of pharmaceuticals, most notably the 1,4-benzodiazepine class of anxiolytics and anticonvulsants.[1][2] The evolution of synthetic methodologies for these crucial intermediates has transitioned from classical, often harsh, approaches like the Friedel-Crafts acylation to more sophisticated and efficient catalytic systems.[1][3] This guide offers an in-depth comparative analysis of the prominent catalytic strategies for 2-aminobenzophenone synthesis, with a focus on palladium-, copper-, and transition-metal-free systems. By examining experimental data, reaction mechanisms, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most suitable catalytic approach for their specific synthetic challenges.

The Landscape of Catalytic Synthesis: A Performance Overview

The choice of a catalytic system for 2-aminobenzophenone synthesis is a critical decision influenced by factors such as desired yield, substrate scope, cost-effectiveness, and reaction conditions. The following table provides a comparative summary of the performance of various catalytic systems based on published experimental data.

Catalytic SystemStarting MaterialsCatalyst & LoadingSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium-catalyzed 2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂ (10 mol%), bpy (20 mol%)THF/H₂O8048up to 91%[1][4]Good functional group tolerance.[1]Long reaction times, relatively high catalyst loading.
Palladium-catalyzed 2-Aminobenzonitrile, Arylboronic AcidNot specifiedDMSO1406Excellent yields[1]Direct addition to unprotected nitriles.High temperature.
Copper-catalyzed N-protected anilines, Benzoyl chloridesCopper Triflate (Cu(OTf)₂)Solvent-free1502-4Good to Excellent[3]Efficient, reusable catalyst.Requires protection/deprotection steps.
Transition-Metal-Free 2-ArylindoleNone (Base-mediated)DMSO1406up to 60%[1][5]Avoids transition metal contamination.High temperature, moderate yield.

In-Depth Analysis of Catalytic Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of 2-aminobenzophenones, offering significant advantages over traditional methods in terms of milder reaction conditions and broader substrate scope.[6] A particularly effective strategy involves the direct addition of arylating agents to unprotected 2-aminobenzonitriles.[4]

The catalytic cycle for the palladium-catalyzed synthesis from 2-aminobenzonitrile and sodium arylsulfinate is believed to proceed through several key steps.[4][6] Initially, the active Pd(0) catalyst undergoes oxidative addition with the sodium arylsulfinate to form an arylpalladium(II) complex. This is followed by coordination of the 2-aminobenzonitrile to the palladium center. Subsequent migratory insertion of the aryl group into the cyano group forms a palladium-ketimine intermediate. Finally, hydrolysis of the ketimine releases the 2-aminobenzophenone product and regenerates the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln ArPd(II)(SO2R)Ln ArPd(II)(SO2R)Ln Pd(0)Ln->ArPd(II)(SO2R)Ln Oxidative Addition + ArSO2Na ArPd(II)Ln ArPd(II)Ln ArPd(II)(SO2R)Ln->ArPd(II)Ln - NaSO2R Imine_Complex Imine_Complex ArPd(II)Ln->Imine_Complex + 2-Aminobenzonitrile Product_Complex Product_Complex Imine_Complex->Product_Complex Migratory Insertion Product_Complex->Pd(0)Ln Reductive Elimination + 2-Aminobenzophenone

Caption: A simplified catalytic cycle for the palladium-catalyzed synthesis of 2-aminobenzophenones.

Materials:

  • 2-Aminobenzonitrile

  • Sodium arylsulfinate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • p-Nitrobenzenesulfonic acid (p-NBSA)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), and p-NBSA (10 equiv).

  • Add THF (2 mL) and water (1 mL) to the tube at room temperature.

  • Stir the reaction mixture vigorously at 80 °C for 48 hours.

  • After cooling to room temperature, pour the mixture into ethyl acetate.

  • Wash the organic layer with a saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 2-aminobenzophenone.

Copper-Catalyzed Friedel-Crafts Acylation

Copper-catalyzed reactions represent a more cost-effective alternative to palladium-based systems. A common approach involves the Friedel-Crafts benzoylation of N-protected anilines, followed by deprotection to yield the final 2-aminobenzophenone.[3] Copper triflate (Cu(OTf)₂) has proven to be an efficient and reusable catalyst for this transformation.

The copper-catalyzed Friedel-Crafts acylation is believed to proceed via a Lewis acid mechanism. The Cu(OTf)₂ activates the benzoyl chloride, making it more electrophilic. The N-protected aniline then attacks the activated acylating agent, followed by rearomatization of the ring to yield the acylated product. The final step involves the deprotection of the amine to afford the 2-aminobenzophenone.

Copper_Catalyzed_Workflow Start N-Protected Aniline + Benzoyl Chloride Acylation Copper-Catalyzed Friedel-Crafts Acylation Start->Acylation Intermediate N-Protected 2-Aminobenzophenone Acylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Product 2-Aminobenzophenone Deprotection->Product

Caption: A workflow for the copper-catalyzed synthesis of 2-aminobenzophenones.

Materials:

  • N-protected aniline

  • Benzoyl chloride

  • Copper triflate (Cu(OTf)₂)

Procedure:

  • Combine the N-protected aniline (1.0 equiv) and the desired benzoyl chloride (1.2 equiv) in a reaction vessel.

  • Add copper triflate (Cu(OTf)₂) to the solvent-free mixture.

  • Heat the mixture at approximately 150 °C for 2-4 hours with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the N-protected 2-aminobenzophenone intermediate is isolated.

  • The protecting group is then removed under appropriate acidic or basic conditions to yield the final 2-aminobenzophenone product.

Iron, Nickel, and Ruthenium-Based Catalysis: Emerging Frontiers

While palladium and copper catalysts are well-established, research into more earth-abundant and cost-effective metals like iron and nickel is an active area of investigation. However, specific, well-documented protocols for the direct synthesis of 2-aminobenzophenones using these catalysts are less common in the literature compared to their palladium and copper counterparts.

  • Iron-catalyzed reactions have shown promise in various C-H activation and cross-coupling reactions, but their application to direct 2-aminobenzophenone synthesis is still an emerging field.

  • Nickel-catalyzed cross-coupling reactions are known for their ability to activate challenging substrates like aryl chlorides. While protocols for related amination and carbonylation reactions exist, their direct application to the one-step synthesis of 2-aminobenzophenones is not yet widely established.

  • Ruthenium-catalyzed reactions , particularly those involving C-H activation, have been explored for the synthesis of related heterocyclic systems, suggesting their potential for future development in 2-aminobenzophenone synthesis.[7]

Transition-Metal-Free Approaches

Concerns about transition metal contamination in pharmaceutical intermediates have spurred the development of metal-free synthetic routes. One notable example is the synthesis of 2-aminobenzophenones from 2-arylindoles.[5] This method, while often requiring high temperatures, offers a valuable alternative for specific applications where metal-free conditions are paramount.

Materials:

  • 2-Arylindole

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon)

Procedure:

  • In a reaction vessel, combine the 2-arylindole and cesium carbonate (2.0 equiv) in DMSO.

  • Place the reaction under an oxygen atmosphere (balloon).

  • Heat the mixture at 140 °C for 6 hours.

  • After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Conclusion and Future Perspectives

The synthesis of 2-aminobenzophenones has benefited significantly from the advancements in catalytic chemistry. Palladium-catalyzed methods currently offer the broadest substrate scope and good functional group tolerance, albeit with considerations of cost and reaction time.[1][4] Copper-catalyzed approaches provide a more economical alternative, particularly for large-scale synthesis, though they may require additional protection and deprotection steps.[3]

The future of 2-aminobenzophenone synthesis will likely focus on addressing the current limitations. The development of more active and stable catalysts based on earth-abundant metals like iron and nickel is a key area of research that promises to deliver more sustainable and cost-effective synthetic routes. Furthermore, the continued exploration of transition-metal-free methodologies will be crucial for applications demanding high purity and minimal metal contamination. As our understanding of catalytic mechanisms deepens, we can anticipate the design of next-generation catalysts with enhanced efficiency, selectivity, and broader applicability, further empowering the synthesis of these vital pharmaceutical building blocks.

References

The Ascending Profile of 2-Amino-5-fluorobenzamide Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the promising candidates, derivatives of 2-amino-5-fluorobenzamide have emerged as a compelling class of compounds. The strategic incorporation of a fluorine atom at the C-5 position of the benzamide ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various this compound derivatives, supported by experimental data, and delves into their synthesis, potential mechanisms of action, and detailed experimental protocols for their evaluation.

The Rationale for Fluorination in Antimicrobial Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic index. Several studies have documented that the selective incorporation of a fluorine atom or a trifluoromethyl group can significantly improve pharmacokinetic and physicochemical properties.[1] These enhancements can include increased metabolic stability and better membrane permeability.[1] Furthermore, the high electronegativity of fluorine can lead to stronger interactions with biological targets, potentially increasing the binding affinity and overall efficacy of the drug.[1]

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of N-substituted 2-aminobenzamide derivatives, including those with a fluorine substituent, can be efficiently achieved through several synthetic routes. A common and effective method starts from isatoic anhydride, which serves as a versatile precursor.[2][3][4][5] This method can be performed conventionally by heating the reactants in a suitable solvent or through a more time-efficient microwave-assisted approach.[2][3][4][5]

The general synthetic pathway involves the reaction of isatoic anhydride with a desired amine to yield the corresponding 2-aminobenzamide derivative. For the synthesis of this compound derivatives, 5-fluoroisatoic anhydride would be the logical starting material, reacting with a variety of amines to generate a library of N-substituted analogs.

Diagram of the General Synthesis Workflow

General Synthesis of N-Substituted 2-Aminobenzamide Derivatives isatoic_anhydride Isatoic Anhydride (or 5-fluoro derivative) reaction isatoic_anhydride->reaction amine Primary or Secondary Amine (R-NH2) amine->reaction solvent Solvent (e.g., DMF) product N-Substituted 2-Aminobenzamide Derivative solvent->product heating Heating or Microwave Irradiation heating->product reaction->solvent reaction->heating

Caption: General workflow for the synthesis of N-substituted 2-aminobenzamide derivatives.

Comparative Antimicrobial Efficacy

While comprehensive data on a wide range of this compound derivatives is still emerging, studies on structurally similar compounds provide valuable insights into their potential antimicrobial spectrum. A study on a series of 2-aminobenzamide derivatives, including the closely related 2-amino-N-(4-fluorophenyl)benzamide, demonstrated their activity against a panel of bacterial and fungal strains.[2][3][4][5]

The antimicrobial activity is typically assessed by determining the zone of inhibition in agar diffusion assays and by quantifying the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Performance Against Bacterial Strains

In a comparative study, several 2-aminobenzamide derivatives were screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.[2][3][4][5]

Compound Bacterial Strain Zone of Inhibition (mm)
2-amino-N-(4-fluorophenyl)benzamide Staphylococcus aureus14
Bacillus subtilis16
Escherichia coli12
Pseudomonas aeruginosa10
2-amino-N-(4-chlorophenyl)benzamide Staphylococcus aureus16
Bacillus subtilis18
Escherichia coli14
Pseudomonas aeruginosa12
2-amino-N-(4-methoxyphenyl)benzamide Staphylococcus aureus18
Bacillus subtilis20
Escherichia coli16
Pseudomonas aeruginosa14
Ampicillin (Standard) Staphylococcus aureus25
Bacillus subtilis28
Escherichia coli22
Pseudomonas aeruginosa-

Data synthesized from a study on 2-aminobenzamide derivatives.[2][3][4][5] The values for the standard antibiotic are provided for comparative purposes.

Performance Against Fungal Strains

The same study also evaluated the antifungal activity of these derivatives against Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. Notably, one of the derivatives, 2-amino-N-(4-methoxyphenyl)benzamide, exhibited excellent activity against Aspergillus fumigatus, even surpassing the efficacy of the standard antifungal drug, Clotrimazole.[2][3][4][5]

Compound Fungal Strain Zone of Inhibition (mm)
2-amino-N-(4-fluorophenyl)benzamide Saccharomyces cerevisiae12
Aspergillus fumigatus14
Candida albicans10
2-amino-N-(4-chlorophenyl)benzamide Saccharomyces cerevisiae14
Aspergillus fumigatus16
Candida albicans12
2-amino-N-(4-methoxyphenyl)benzamide Saccharomyces cerevisiae20
Aspergillus fumigatus28
Candida albicans18
Clotrimazole (Standard) Saccharomyces cerevisiae22
Aspergillus fumigatus24
Candida albicans20

Data synthesized from a study on 2-aminobenzamide derivatives.[2][3][4][5] The values for the standard antifungal are provided for comparative purposes.

These results suggest that substitutions on the N-phenyl ring play a crucial role in determining the antimicrobial spectrum and potency of 2-aminobenzamide derivatives. The presence of a fluorine atom in 2-amino-N-(4-fluorophenyl)benzamide confers moderate activity, indicating that the this compound scaffold is a promising starting point for the development of more potent antimicrobial agents.

Unraveling the Mechanism of Action

The precise mechanism of action for this compound derivatives is an active area of investigation. However, studies on related fluorinated benzamides and other aminobenzamide analogs provide valuable clues.

One potential target for benzamide derivatives is the bacterial cell division protein FtsZ.[6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization or function leads to filamentation and eventual death of the bacterial cell. Difluorobenzamide derivatives have been shown to target FtsZ, suggesting a plausible mechanism for their antimicrobial activity.[6]

Another potential mechanism, particularly for Gram-negative bacteria, involves the disruption of the outer membrane. Some 2-aminobenzimidazole derivatives have been shown to potentiate the activity of Gram-positive selective antibiotics against Gram-negative bacteria by targeting lipopolysaccharide (LPS) or lipooligosaccharide (LOS) biosynthesis and transport.[7]

Potential Mechanisms of Action

Potential Antimicrobial Mechanisms of 2-Aminobenzamide Derivatives cluster_cell_division Inhibition of Cell Division cluster_membrane_disruption Outer Membrane Disruption (Gram-Negative) FtsZ FtsZ Protein Z_ring Z-Ring Formation FtsZ->Z_ring Polymerization Cell_Division Bacterial Cell Division Z_ring->Cell_Division Initiates LPS_LOS LPS/LOS Biosynthesis & Transport Outer_Membrane Outer Membrane Integrity LPS_LOS->Outer_Membrane Maintains Derivative This compound Derivative Derivative->FtsZ Inhibits Derivative->LPS_LOS Disrupts

Caption: Potential molecular targets for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis of a representative 2-aminobenzamide derivative and the subsequent evaluation of its antimicrobial activity.

Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide

This protocol is adapted from a conventional method for synthesizing 2-aminobenzamide derivatives from isatoic anhydride.[2][3][4][5]

Materials:

  • Isatoic anhydride

  • 4-fluoroaniline

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Heating mantle or microwave reactor

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

  • Add 4-fluoroaniline (1 equivalent) to the solution.

  • Heat the reaction mixture with stirring. For conventional heating, reflux the mixture for 2-4 hours. For microwave-assisted synthesis, heat the mixture at a controlled temperature (e.g., 120°C) for 10-20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-N-(4-fluorophenyl)benzamide.

  • Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[2][3][4][5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

  • Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration (e.g., 1 mg/mL).

  • Using a sterile cork borer, create wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of the compound solution, standard drug solution, and pure DMSO (negative control) into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. The available data on structurally related compounds indicate that they possess a broad spectrum of activity against both bacteria and fungi. The strategic placement of a fluorine atom at the C-5 position is anticipated to enhance their potency and pharmacokinetic properties.

Future research should focus on the synthesis and screening of a larger library of N-substituted this compound derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise mechanism of action will be critical for the rational design of more effective analogs. Furthermore, in vivo efficacy studies and toxicity profiling will be necessary to assess their potential as clinical candidates. The continued exploration of this chemical space holds significant promise in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features, including a zinc-binding group and multiple sites for chemical modification, have made it a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide analogs, with a focus on their activity as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). Additionally, we will explore their potential as kinase inhibitors, antimicrobial agents, and analgesics, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic candidates.

The 2-Aminobenzamide Core: A Versatile Pharmacophore

The 2-aminobenzamide moiety possesses key functionalities that contribute to its broad biological activity. The ortho-amino group and the adjacent amide can act as a bidentate ligand, crucial for coordinating with metal ions in the active sites of metalloenzymes like HDACs. The aromatic ring and the amide nitrogen provide multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target selectivity.

Comparative Analysis of Biological Activities

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide scaffold is a well-established zinc-binding group in the design of HDAC inhibitors. These inhibitors typically consist of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.

Structure-Activity Relationship of 2-Aminobenzamide-based HDAC Inhibitors:

The general structure of a 2-aminobenzamide-based HDAC inhibitor can be visualized as follows:

Key SAR insights for 2-aminobenzamide HDAC inhibitors.

Quantitative SAR Data for HDAC Inhibition:

The following table summarizes the inhibitory activities of representative 2-aminobenzamide-based HDAC inhibitors against various HDAC isoforms.

Compound IDModifications (Cap Group)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
Entinostat (MS-275) Pyridin-3-ylmethoxy0.490.841.7[1]
Mocetinostat Quinoxalin-6-ylmethoxy0.580.811.0[1]
19f (Piperazin-1-yl)pyrazine with 4-methoxy-N-methyl-2-(1H-indol-3-yl)acetamide cap0.090.170.23[1]
19k (Piperazin-1-yl)pyrazine with N-methyl-2-(1H-indol-3-yl)acetamide cap0.140.560.59[1]
10f 1,2,4-oxadiazole linker with a substituted phenyl cap>100 (HDAC1), 1.9 (HDAC2)1.9>100 (HDAC8)[2]
6a Pyridinyl-1,2,4-triazole cap with hydroxamate ZBG12.370.093.41[3]

Key SAR Observations for HDAC Inhibitors:

  • Cap Group: The nature of the cap group is a major determinant of potency and isoform selectivity. Large, hydrophobic cap groups that can access the outer rim of the active site generally lead to increased potency.[1][4]

  • Linker: The length and rigidity of the linker connecting the 2-aminobenzamide core to the cap group are critical for optimal orientation within the active site.

  • Substitutions on the 2-Aminobenzamide Ring: Modifications on the phenyl ring of the 2-aminobenzamide scaffold can influence selectivity. For instance, substitution at the 5-position has been shown to enhance potency for HDAC1 and HDAC2 while reducing activity against HDAC3.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 2-aminobenzamide scaffold can mimic the nicotinamide portion of the NAD+ substrate, making it an effective pharmacophore for PARP inhibitors. These inhibitors are particularly relevant in cancer therapy, especially for tumors with deficiencies in DNA repair pathways.

Structure-Activity Relationship of 2-Aminobenzamide-based PARP Inhibitors:

Key SAR insights for 2-aminobenzamide PARP inhibitors.

Quantitative SAR Data for PARP Inhibition:

The following table presents the IC50 values of several PARP inhibitors, some of which are based on or are structurally related to the benzamide scaffold.

Compound IDModificationsPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib Phthalazinone-benzamide derivative~1.2-5~1-2[5][6]
Rucaparib Indole-carboxamide derivative~1.4~0.3[5][6]
Niraparib Indazole-carboxamide derivative~3.8~2.1[5]
Talazoparib Phthalazinone-benzamide derivative~0.6~0.2[5]
Veliparib 2-aminobenzimidazole derivative~5.2~2.9[5]

Key SAR Observations for PARP Inhibitors:

  • Amide Substitutions: Modifications at the amide nitrogen are critical for potency. Bulky and rigid substituents can enhance interactions within the active site.

  • Cyclic Structures: Fusing the benzamide with other ring systems, such as in phthalazinones, has been a successful strategy to develop highly potent PARP inhibitors like Olaparib and Talazoparib.[5]

  • PARP Trapping: Beyond catalytic inhibition, the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA is a crucial aspect of its cytotoxic effect. This trapping efficiency varies among different inhibitors.[7]

Other Biological Activities

The versatility of the 2-aminobenzamide scaffold extends beyond HDAC and PARP inhibition.

  • Kinase Inhibition: Derivatives of 2-aminobenzimidazole have shown activity as inhibitors of protein kinases such as CK1δ, with IC50 values in the nanomolar to low micromolar range.[8][9] The 2-amino group is crucial for forming hydrogen bonds in the hinge region of the kinase ATP-binding site.[9]

  • Antimicrobial Activity: Several 2-aminobenzamide derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[10][11][12] For example, 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide has shown excellent antifungal activity against Aspergillus fumigatus.[10][11]

  • Analgesic Activity: Quantitative structure-activity relationship (QSAR) studies have shown that the analgesic potency of some 2-aminobenzamide derivatives is correlated with their lipophilicity.[13]

Experimental Protocols

To facilitate the evaluation of novel 2-aminobenzamide analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a straightforward method for determining the IC50 values of HDAC inhibitors.

Principle: An acetylated histone substrate is coated on a microplate. Active HDACs in the sample deacetylate the substrate. A specific antibody recognizes the remaining acetylated histones, and a colorimetric readout is generated, which is inversely proportional to HDAC activity.

Materials:

  • HDAC assay buffer

  • Acetylated histone substrate-coated microplate

  • Test compounds (2-aminobenzamide analogs)

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Primary antibody (anti-acetylated lysine)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • Add 50 µL of HDAC assay buffer to each well of the substrate-coated microplate.

  • Add 10 µL of the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (a known HDAC inhibitor like Trichostatin A).

  • Add 40 µL of the HDAC enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the primary antibody solution to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 2: PARP Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory activity of 2-aminobenzamide analogs on PARP-1.

Principle: Histone proteins are coated on a plate. In the presence of biotin-labeled NAD+, PARP-1 adds biotinylated ADP-ribose chains to the histones. The extent of this reaction is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Histone-coated microplate

  • PARP assay buffer

  • Test compounds

  • Recombinant human PARP-1 enzyme

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add 50 µL of PARP assay buffer to each well of the histone-coated plate.

  • Add 10 µL of the diluted test compounds.

  • Add 20 µL of the PARP-1 enzyme solution.

  • Initiate the reaction by adding 20 µL of biotinylated NAD+ solution.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP solution and incubate for 30 minutes.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate and incubate for 15-30 minutes.

  • Add 100 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Synthesis of a 2-Aminobenzamide Analog from Isatoic Anhydride

This is a general and widely used method for the synthesis of N-substituted 2-aminobenzamide derivatives.[10]

Reaction Scheme: Isatoic Anhydride + Amine → N-Substituted 2-Aminobenzamide + CO₂ + H₂O

Materials:

  • Isatoic anhydride

  • Appropriate amine (e.g., aniline derivative)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in DMF.

  • Add the desired amine (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 100-120°C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 2-aminobenzamide.

Conclusion and Future Directions

The 2-aminobenzamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. Its ability to act as a versatile pharmacophore, targeting diverse enzymes such as HDACs, PARPs, and kinases, underscores its importance in modern medicinal chemistry. The comparative analysis of the structure-activity relationships presented in this guide highlights the key structural modifications that can be exploited to enhance potency and selectivity.

Future research in this area should continue to explore novel substitutions on the 2-aminobenzamide core to identify next-generation inhibitors with improved pharmacological profiles. A deeper understanding of the structural biology of these compounds in complex with their targets will further aid in the rational design of more effective and safer therapeutics. The detailed experimental protocols provided herein offer a practical resource for researchers to synthesize and evaluate new 2-aminobenzamide analogs, thereby accelerating the discovery of novel drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-5-fluorobenzamide, grounding every recommendation in established safety protocols and explaining the causality behind each step.

Our commitment is to provide you with actionable intelligence that enhances safety and operational efficiency, ensuring that your focus remains on innovation.

Hazard Profile and Core Safety Principles

This compound is a compound that must be handled with care. According to its Safety Data Sheet (SDS), it is classified as a skin and eye irritant.[1][2] The primary hazards associated with this compound dictate the stringent personal protective equipment (PPE) and handling protocols required. The fluorinated nature of the molecule also calls for special consideration regarding its environmental persistence, necessitating disposal methods that ensure its complete destruction or secure containment.

The core principle underpinning these disposal procedures is waste segregation and containment . Never should this compound or its contaminated materials be mixed with general laboratory waste or disposed of via the sanitary sewer system.[3][4] Such actions risk environmental contamination and non-compliance with local and national regulations.[1]

Essential Safety and Hazard Information
Hazard ClassificationHandling RequirementRationale
Skin Irritant (Category 2) [1]Wear nitrile or other chemically resistant gloves.[3] Wear a lab coat or chemical-resistant apron.[3]Prevents direct skin contact which can cause irritation. Contaminated clothing must be removed and washed before reuse.[1]
Serious Eye Irritant (Category 2) [1]Wear chemical safety goggles or a face shield.[1][3]Protects eyes from dust or splashes, which can cause serious irritation.
Potential Inhalation Hazard Handle in a certified chemical fume hood.[3] Avoid generating dust.[5][6]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol: From Bench to Final Disposition

This protocol provides a systematic workflow for the collection, segregation, and storage of this compound waste, ensuring safety and regulatory compliance at every stage.

Workflow for Waste Handling and Disposal

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Storage & Final Disposal A Identify Waste Type (Solid, Liquid, Labware) B Solid Waste (Unused reagent, contaminated solids) A->B C Contaminated Labware (Gloves, pipette tips, weighing paper) A->C D Liquid Waste (Solvent rinses of glassware) A->D E Collect in dedicated SOLID Hazardous Waste Container B->E C->E G Collect solvent rinse in dedicated LIQUID Hazardous Waste Container D->G H Securely seal and label waste containers E->H F Decontaminate non-disposable glassware with a suitable solvent (e.g., ethanol) F->G G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Arrange pickup by licensed Environmental Health & Safety (EHS) waste disposal company I->J

Caption: Disposal workflow for this compound waste streams.

Experimental Protocol: Waste Collection and Handling

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[3]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[3]

  • Ventilation: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.[3]

    • The container must be constructed of a compatible material (e.g., high-density polyethylene) and feature a secure, tight-fitting lid.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be placed in the designated solid hazardous waste container.[3][6]

  • Decontamination of Non-Disposable Glassware:

    • In a fume hood, rinse non-disposable glassware with a suitable solvent (e.g., ethanol or acetone).[3]

    • The resulting solvent rinse must be collected as hazardous liquid waste in a separate, appropriately labeled container.[3]

3. Labeling of Hazardous Waste:

  • Properly and clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste" .[3][6]

    • The full chemical name: "this compound" .[3][6]

    • The primary hazards (e.g., "Irritant").[3]

    • The date the waste was first added to the container.[3]

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).[3]

  • This area should be well-ventilated, away from incompatible materials, and have secondary containment to capture any potential leaks.[3]

Final Disposal Methods: A Note on Fluorinated Compounds

The final disposition of this compound must be entrusted to a licensed waste disposal company.[1] This ensures the waste is managed in accordance with all local, state, and federal regulations.[5]

Due to the carbon-fluorine bond, this compound is related to the broader class of fluorinated organic chemicals, which are known for their environmental persistence. While specific regulations for this exact compound may not be as developed as those for per- and polyfluoroalkyl substances (PFAS), the principles of their disposal are relevant. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on technologies for the destruction and disposal of PFAS, which represent the current best practices for such compounds.[7]

Potential Disposal Technologies:

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is a promising method for the complete destruction of fluorinated organic compounds.[4][8]

  • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill with extensive environmental controls is another option.[8] This method focuses on containment rather than destruction.

  • Deep Well Injection: This method involves injecting waste deep underground into geologically stable formations.[8]

The selection of the final disposal method will be made by the certified waste management vendor, who has the expertise to handle such materials in compliance with current regulations.

Emergency Procedures: Spill and Exposure

Accidental Release Measures:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Carefully sweep up solid material, avoiding the generation of dust, and place it into a suitable, labeled container for waste disposal.[5][6]

  • Personal Protection: Wear all required PPE during cleanup.

First Aid Measures:

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • If Swallowed: Rinse mouth and seek immediate medical attention.[1]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

Navigating the Safe Handling of 2-Amino-5-fluorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Amino-5-fluorobenzamide (CAS RN: 63069-49-8), a key building block in many synthetic pathways. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to foster a deeply ingrained culture of safety and precision in your laboratory.

Hazard Profile and Core Safety Directives

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2] While not classified for acute toxicity, repeated or prolonged exposure to aromatic amines as a class warrants a cautious and well-documented handling protocol. The primary routes of exposure are inhalation of the powder and direct contact with skin and eyes. Therefore, all procedures must be designed to minimize dust generation and prevent physical contact.

Before any handling operations commence, it is mandatory to have an emergency eye wash station and safety shower readily accessible.[3] All personnel must be familiar with their location and operation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.

Operation Gloves Eye/Face Protection Lab Coat Respiratory Protection
Weighing & Aliquoting (Powder) Double-gloving with nitrile gloves is recommended.Chemical safety goggles and a face shield.Standard laboratory coat, fully buttoned.Use of a NIOSH-approved respirator is advised if not handled in a fume hood or ventilated enclosure.
Solution Preparation & Transfer Nitrile gloves.Chemical safety goggles.Standard laboratory coat, fully buttoned.Not typically required if performed in a fume hood.
Reaction Workup & Purification Nitrile gloves.Chemical safety goggles.Standard laboratory coat, fully buttoned.Not typically required if performed in a fume hood.
Waste Disposal Nitrile gloves.Chemical safety goggles.Standard laboratory coat, fully buttoned.Not typically required if performed in a fume hood.

Causality of PPE Selection:

  • Nitrile Gloves: Provide adequate protection against incidental splashes of this compound solutions. For handling the solid, double-gloving minimizes the risk of exposure should the outer glove become contaminated.[4]

  • Face Shield over Goggles: When handling the powder, a face shield provides an additional layer of protection against airborne particles that could bypass the seal of safety goggles.[4]

  • Respiratory Protection: The fine, crystalline nature of this compound presents an inhalation hazard.[5] Handling the solid outside of a certified chemical fume hood or a ventilated balance enclosure necessitates the use of a respirator to prevent inhalation.[4][6]

Operational Protocols: From Receipt to Disposal

The following step-by-step protocols are designed to guide the user through the lifecycle of this compound in the laboratory.

Weighing and Aliquoting of Solid this compound

This operation presents the highest risk of generating airborne particulates.

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[6][7] Cover the work surface with absorbent bench paper.[7]

  • PPE: Don the appropriate PPE as outlined in the table above, including double gloves and a face shield.

  • Weighing: Use a weigh boat to contain the powder and minimize spills.[7] Keep the container of this compound closed as much as possible.[7]

  • Cleanup: After weighing, carefully wipe down the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth and bench paper as contaminated solid waste.

  • Handwashing: Wash hands thoroughly with soap and water after the procedure, even after removing gloves.[8][9]

Weighing_Protocol cluster_prep Preparation cluster_ppe PPE cluster_weighing Weighing cluster_cleanup Cleanup & Post-Procedure prep1 Designate Area in Fume Hood prep2 Cover Surface with Bench Paper prep1->prep2 ppe1 Don Double Gloves, Goggles, Face Shield, Lab Coat weigh1 Use Weigh Boat ppe1->weigh1 weigh2 Keep Stock Container Closed weigh1->weigh2 clean1 Wipe Down Area with Damp Cloth weigh2->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 Disposal_Workflow cluster_waste_streams Waste Streams cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, rinsate) collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid empty_containers Empty Containers triple_rinse Triple Rinse Container empty_containers->triple_rinse final_disposal Arrange for Collection by Licensed Disposal Company collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_container->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.